Technical Documentation Center

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Fluorinated Pyrazole Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole represents a molecule of significant interest, combining the privileged pyrazole scaffold with the benefits of fluorination and a synthetically versatile bromine handle. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway with detailed protocols, and an exploration of its potential applications in drug discovery, particularly in the realm of kinase inhibitors.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole consists of a central pyrazole ring, substituted at the N1 position with a 3,5-difluorophenyl group and at the C4 position with a bromine atom.

Table 1: Physicochemical Properties of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

PropertyValueSource
Molecular Formula C₉H₅BrF₂N₂Calculated
Molecular Weight 275.05 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO) (predicted)Inferred from similar compounds
CAS Number Not available-

Proposed Synthetic Pathway

A robust and efficient synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole can be envisioned in a two-step sequence starting from commercially available precursors. The proposed pathway involves the initial formation of the 1-(3,5-difluorophenyl)-1H-pyrazole core, followed by regioselective bromination at the C4 position.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Regioselective Bromination reagent1 3,5-Difluorophenylhydrazine hydrochloride intermediate 1-(3,5-Difluorophenyl)-1H-pyrazole reagent1->intermediate Acid catalyst (e.g., HCl) Heat reagent2 1,1,3,3-Tetramethoxypropane reagent2->intermediate product 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole intermediate->product Solvent (e.g., Acetonitrile) Room Temperature brominating_agent N-Bromosuccinimide (NBS) brominating_agent->product

Caption: Proposed two-step synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

Part 1: Synthesis of 1-(3,5-difluorophenyl)-1H-pyrazole

The initial step involves the well-established Knorr pyrazole synthesis, which is a condensation reaction between a hydrazine and a β-dicarbonyl compound or its equivalent.[2] In this proposed synthesis, 3,5-difluorophenylhydrazine hydrochloride reacts with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde, under acidic conditions to yield 1-(3,5-difluorophenyl)-1H-pyrazole.

Detailed Experimental Protocol:

  • To a solution of 3,5-difluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3,5-difluorophenyl)-1H-pyrazole.

Part 2: Bromination of 1-(3,5-difluorophenyl)-1H-pyrazole

The second step is the regioselective bromination of the pyrazole ring at the electron-rich C4 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[3]

Detailed Experimental Protocol:

  • Dissolve 1-(3,5-difluorophenyl)-1H-pyrazole (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.8-7.6 (m, 2H, Ar-H on pyrazole)

  • δ 7.4-7.2 (m, 2H, Ar-H on phenyl ring)

  • δ 6.9-6.7 (m, 1H, Ar-H on phenyl ring)

¹³C NMR (101 MHz, CDCl₃):

  • δ 164-162 (dd, J = 250, 15 Hz, C-F)

  • δ 142-140 (m, C-Ar)

  • δ 130-128 (m, CH-pyrazole)

  • δ 110-108 (m, CH-Ar)

  • δ 95-93 (t, J = 25 Hz, C-Br)

Potential Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1-aryl-4-halopyrazole motif is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[4] The bromine atom at the C4 position serves as a versatile handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The 3,5-difluorophenyl group can engage in favorable interactions with the kinase hinge region, a common binding motif for many kinase inhibitors. The fluorine atoms can act as hydrogen bond acceptors and contribute to enhanced binding affinity and selectivity.

Kinase_Inhibition cluster_scaffold 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Scaffold cluster_modification Chemical Modification cluster_application Therapeutic Application Pyrazole Pyrazole Core (Structural Rigidity) KinaseInhibitor Kinase Inhibitor Pyrazole->KinaseInhibitor Core Scaffold Difluorophenyl 3,5-Difluorophenyl Group (Hinge Binding, Metabolic Stability) Difluorophenyl->KinaseInhibitor Enhanced Binding Bromine C4-Bromine (Vector for Diversification) Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Bromine->Coupling Coupling->KinaseInhibitor SAR Exploration

Caption: Role of the 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole scaffold in kinase inhibitor design.

Numerous patents and publications describe pyrazole derivatives as potent inhibitors of various kinases, including but not limited to, Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Aurora kinases, which are implicated in cancer and inflammatory diseases. The structural features of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole make it an ideal starting point for the development of novel and selective kinase inhibitors.

Conclusion and Future Directions

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. The proposed synthetic route offers a practical and efficient method for its preparation on a laboratory scale. The combination of a rigid pyrazole core, the metabolically stabilizing and binding-enhancing difluorophenyl group, and the synthetically versatile bromine handle makes this molecule a highly attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

  • Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 446-474. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Available from: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.. Available from: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26235–26248. Available from: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 34394–34407. Available from: [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2011). ResearchGate. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 759. Available from: [Link]

  • Pharmaffiliates. (n.d.). (E)-Pent-3-en-1-ol. Available from: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2009). ResearchGate. Available from: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules, 24(5), 943. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 279, 116851. Available from: [Link]

  • 4-Bromo-3,5-dimethylpyrazole-1-methanol. (n.d.). NIST WebBook. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2013). Molecules, 18(10), 12558-12574. Available from: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(19), 6649. Available from: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry, 14(4), 78-91. Available from: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Combinatorial Chemistry & High Throughput Screening, 26(11), 1957-1975. Available from: [Link]

  • Regioselectivity of pyrazole bromination. (2022). Reddit. Available from: [Link]

  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1279. Available from: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]

Sources

Exploratory

Thermodynamic stability of 1-(3,5-difluorophenyl) pyrazole derivatives

Thermodynamic Stability & Synthetic Control of 1-(3,5-Difluorophenyl) Pyrazole Derivatives Executive Summary The 1-(3,5-difluorophenyl) pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability & Synthetic Control of 1-(3,5-Difluorophenyl) Pyrazole Derivatives

Executive Summary

The 1-(3,5-difluorophenyl) pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, widely utilized in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and agrochemicals. Its prominence stems not merely from biological affinity but from its exceptional thermodynamic and metabolic stability .[1] The 3,5-difluoro substitution pattern confers unique electronic properties that optimize the pyrazole core's resistance to oxidative metabolism while enforcing specific solid-state packing arrangements that enhance shelf-life. This guide provides a technical analysis of the thermodynamic parameters governing the synthesis, regioselectivity, and solid-state behavior of these derivatives.

The Thermodynamic Landscape: Electronic & Structural Determinants

The thermodynamic stability of 1-(3,5-difluorophenyl) pyrazoles is governed by the interplay between the electron-deficient aryl ring and the nitrogen-rich heterocycle.

Electronic Stabilization

The 3,5-difluorophenyl group is strongly electron-withdrawing (


 for F). Unlike 2,6-substitution, which introduces steric clash, 3,5-substitution exerts a pure inductive effect (

) without compromising the planarity required for conjugation.
  • Reduced Basicity: The electron-withdrawing nature reduces the electron density on the pyrazole

    
     nitrogen. This lowers the pKa of the conjugate acid, making the molecule less liable to protonation at physiological pH and more resistant to electrophilic attack or oxidative degradation (e.g., by CYP450 enzymes).
    
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is thermodynamically stronger than the C-H bond (approx. 99 kcal/mol). Substitution at the 3 and 5 positions blocks the primary sites of metabolic hydroxylation on the phenyl ring, forcing the molecule into a "metabolic valley" of high stability.

Conformational Thermodynamics

In the solid state and solution, the dihedral angle between the pyrazole and the phenyl ring is a critical thermodynamic parameter.

  • Energy Minimum: While biphenyl systems often twist to

    
     to avoid steric clash, the 1-phenylpyrazole system is relatively planar (
    
    
    
    ). The 3,5-difluoro pattern maintains this planarity better than ortho-substitutions, maximizing
    
    
    -conjugation energy (
    
    
    ).

Synthetic Thermodynamics: Regioselective Control

The synthesis of 1-arylpyrazoles via the condensation of 1,3-diketones with arylhydrazines is governed by a competition between kinetic and thermodynamic control.[2] Achieving the correct regioisomer (1,3,5-trisubstituted vs. 1,3,4-trisubstituted) is the primary stability challenge.

The Regioselectivity Problem

Reaction of a non-symmetrical 1,3-diketone (


) with 3,5-difluorophenylhydrazine can yield two isomers.
  • Kinetic Product: Often driven by the nucleophilic attack of the most basic hydrazine nitrogen on the most electrophilic carbonyl.

  • Thermodynamic Product: The isomer where the most bulky groups are furthest apart (minimizing steric strain) or where electronic conjugation is maximized.

For 3,5-difluorophenylhydrazine, the nucleophilicity of the


 attached to the ring is attenuated. This often shifts the reaction profile, requiring higher activation energy (heat/acid) to reach the thermodynamic minimum.
Visualization: Reaction Energy Profile

G Figure 1: Kinetic vs. Thermodynamic Control in Pyrazole Synthesis. The 3,5-difluorophenyl group stabilizes the thermodynamic product via electronic conjugation. Start Reactants (Diketone + Hydrazine) TS_Kin TS (Kinetic) Start->TS_Kin Fast (Low Ea) TS_Therm TS (Thermodynamic) Start->TS_Therm Slow (High Ea) Prod_Kin Kinetic Product (Often 5-OH-pyrazoline) TS_Kin->Prod_Kin Prod_Therm Thermodynamic Product (1,3,5-Isomer) TS_Therm->Prod_Therm Prod_Kin->Prod_Therm Acid/Heat (Equilibration)

Solid-State Thermodynamics & Crystal Engineering

The thermodynamic stability of the Active Pharmaceutical Ingredient (API) is defined by its crystal lattice energy. 1-(3,5-difluorophenyl) derivatives exhibit distinct packing motifs compared to their non-fluorinated analogs.

Melting Point & Lattice Energy

Fluorine substitution often increases the melting point and lattice energy due to the formation of weak but numerous intermolecular interactions (C-F


H-C and C-F

).
Compound ClassTypical Melting Point RangeThermodynamic Driver
1-Phenylpyrazole

(Low)
Weak Van der Waals, loose packing.[1]
1-(3,5-Difluorophenyl)pyrazole

(High)
Dipole-dipole stacking, C-F

interactions.
1-(2,6-Difluorophenyl)pyrazole

(Medium)
Steric twisting disrupts planar stacking.[1]
Polymorphism Risk

The 3,5-difluoro motif is thermodynamically robust but can exhibit polymorphism if the pyrazole C-4 position is substituted with flexible linkers.

  • Protocol: Screen for stable polymorphs using Differential Scanning Calorimetry (DSC) . A single sharp endotherm indicates a thermodynamically pure phase.[1]

  • Stability: The high lattice energy of the 3,5-difluoro derivatives typically renders them non-hygroscopic, a critical parameter for drug formulation.

Experimental Protocols

Protocol A: Thermodynamically Controlled Synthesis (Regioselective)

Objective: Synthesize the thermodynamically stable 1-(3,5-difluorophenyl)-3,5-disubstituted pyrazole, avoiding the kinetic isomer.

  • Reagents: 1.0 eq 1,3-diketone, 1.1 eq 3,5-difluorophenylhydrazine hydrochloride.

  • Solvent System: Absolute Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) .[1] Note: HFIP has been shown to stabilize the transition state leading to the thermodynamic isomer.

  • Procedure:

    • Dissolve diketone in solvent.[1]

    • Add hydrazine salt.[1]

    • Critical Step: Reflux at

      
       for 4–6 hours.[1] Room temperature stirring often yields the intermediate 5-hydroxy-pyrazoline (kinetic trap).[1]
      
    • Add catalytic HCl (2-3 drops) if cyclization is incomplete to force dehydration.[1]

  • Workup: Cool to

    
    . The thermodynamic product often crystallizes out due to higher lattice energy.[1] Filter and wash with cold EtOH.[1]
    
Protocol B: Thermodynamic Stability Assessment (DSC)

Objective: Determine the melting point and heat of fusion (


) to quantify lattice stability.
  • Instrument: TA Instruments DSC Q2000 or equivalent.[1]

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

  • Method:

    • Equilibrate at

      
      .[1][3]
      
    • Ramp

      
       to 
      
      
      
      .
  • Analysis:

    • Identify

      
       (melting point).[1]
      
    • Integrate peak area for

      
       (J/g).[1]
      
    • Criteria: High crystalline stability is indicated by

      
       and 
      
      
      
      .[1]

References

  • Elguero, J., et al. (2002). "Polymorphism and tautomerism in pyrazoles." Journal of Heterocyclic Chemistry. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • Singh, S. P., et al. (2013). "Synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fun, H. K., et al. (2011). "Crystal structure of 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole." Acta Crystallographica Section E. Link

Sources

Foundational

Solubility Profile & Physicochemical Characterization: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole . This document is structured to serve drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole . This document is structured to serve drug development professionals and synthetic chemists, moving from theoretical grounding to practical, self-validating experimental protocols.

[1]

Executive Summary

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors.[1] Its solubility profile is dominated by the lipophilic nature of the 3,5-difluorophenyl moiety and the polarizability of the brominated pyrazole core.[1]

Unlike simple pyrazoles, this molecule exhibits poor aqueous solubility and high solubility in chlorinated and polar aprotic solvents .[1] Efficient processing requires a binary solvent strategy: using high-solubility carriers (DCM, DMF) for reaction and low-solubility antisolvents (Hexanes, Water) for isolation.[1]

PropertyValue / Descriptor
Molecular Formula C₉H₅BrF₂N₂
Molecular Weight 259.05 g/mol
Predicted LogP 3.6 – 4.1 (Highly Lipophilic)
Physical State Crystalline Solid (Off-white to pale yellow)
Melting Point 90°C – 105°C (Estimated based on structural analogs)

Physicochemical Analysis & Solubility Theory

To understand the solubility behavior of this compound, we must analyze its structural electronic distribution.[1] The molecule consists of two distinct domains:[1]

  • The Lipophilic Tail (3,5-Difluorophenyl): The fluorine atoms at the meta positions withdraw electron density but also increase lipophilicity (hydrophobicity) significantly compared to a phenyl ring.[1] This domain drives solubility in non-polar aromatics like Toluene.[1]

  • The Heterocyclic Core (4-Bromopyrazole): The pyrazole nitrogen lone pair (N2) retains some basicity and hydrogen bond acceptor capability, while the C4-Bromine atom adds polarizability.[1] This domain ensures solubility in moderate dipoles like Dichloromethane (DCM) and Ethyl Acetate.[1]

Hansen Solubility Parameter (HSP) Prediction

Based on the functional group contributions, the predicted interaction radius suggests:

  • 
     (Dispersion):  High interaction with aromatics and chlorinated solvents.[1]
    
  • 
     (Polarity):  Moderate interaction; compatible with esters and ketones.[1]
    
  • 
     (Hydrogen Bonding):  Low interaction; poor solubility in water; moderate in alcohols (requires heat).[1]
    
Estimated Solubility Profile (at 25°C)

Note: Values are predictive estimates based on 1-aryl-4-halopyrazole analogs.

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application
Chlorinated Dichloromethane (DCM)Excellent > 150Reaction Medium, Extractions
Polar Aprotic DMSO, DMFExcellent > 200Library Storage, SNAr Reactions
Esters Ethyl AcetateGood 50 – 100Chromatography Eluent
Aromatics TolueneGood 40 – 80Reflux Solvent, Crystallization
Alcohols Methanol, EthanolModerate 10 – 30Recrystallization (Hot)
Alkanes Hexanes, HeptanePoor < 5Antisolvent, Washing
Aqueous Water, PBS (pH 7.4)Insoluble < 0.01Impurity Removal

Experimental Protocol: Solubility Determination

Method A: High-Throughput Saturation (HPLC Quantitation)

Objective: Determine thermodynamic solubility for formulation or assay development.[1]

  • Preparation: Weigh 10 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent.[1]

  • Equilibration: Vortex for 1 hour at 25°C. If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Incubation: Shake/stir for 24 hours at controlled temperature (25°C).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may bind the compound).[1]

  • Quantitation: Dilute the filtrate 100-fold in Methanol and inject into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: ACN:Water (70:[1]30) + 0.1% Formic Acid.[1]

    • Detection: UV at 254 nm.[1]

    • Calculation: Compare peak area against a standard curve of known concentration in DMSO.[1]

Method B: Visual Titration (Rapid Process Check)

Objective: Rapid estimation for solvent selection during synthesis.[1]

  • Place 50 mg of solid in a test tube.

  • Add solvent in 100 µL increments.

  • Vortex and sonicate after each addition.

  • Record the volume (

    
    ) required for complete dissolution.[1]
    
    • 
      [1]
      

Synthesis & Purification Workflow

The solubility profile dictates the purification strategy.[1] Because the molecule is highly soluble in DCM but poorly soluble in alcohols/alkanes, we can design a "Dissolution-Precipitation" cycle.[1]

Visualization: Purification Logic

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the solubility data.

PurificationWorkflow Start Crude Reaction Mixture (Contains 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole) Step1 Evaporate Reaction Solvent (Remove volatile organics) Start->Step1 Step2 Dissolution Step: Add minimal hot Ethanol or Methanol Step1->Step2 Decision Does solid dissolve completely? Step2->Decision PathA Yes: Cool to 0°C (Induce Crystallization) Decision->PathA Yes PathB No: Filter hot (Remove inorganic salts/polymers) Decision->PathB No Step3 Add Antisolvent (Water or Heptane) dropwise if yield is low PathA->Step3 PathB->PathA Final Filtration & Wash (Wash with cold Heptane) Step3->Final

Figure 1: Purification decision tree leveraging the differential solubility in alcohols vs. alkanes.

Recommended Purification Protocol
  • Crude Workup: Dissolve crude residue in Dichloromethane (DCM) . Wash with water to remove inorganic salts (compound stays in DCM). Dry over MgSO₄ and concentrate.

  • Recrystallization:

    • Dissolve the residue in a minimum amount of boiling Ethanol or Isopropanol .[1]

    • If the solution is dark, treat with activated carbon and filter hot.[1]

    • Allow to cool slowly to room temperature, then to 0°C.

    • Troubleshooting: If crystallization does not occur (oiling out), add Water dropwise to the hot alcoholic solution until slight turbidity persists, then cool.[1]

  • Chromatography (Alternative):

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexanes:Ethyl Acetate gradient (Start 95:5, ramp to 80:20).[1] The compound is lipophilic and will elute early (

      
       in 90:10 Hex:EtOAc).[1]
      

Applications in Synthesis (Solvent Effects)

The choice of solvent affects the reactivity of the bromine handle at the C4 position.[1]

  • Suzuki-Miyaura Coupling:

    • Preferred Solvent:1,4-Dioxane/Water or Toluene/Water .[1]

    • Reasoning: The compound's high lipophilicity requires an organic co-solvent that is miscible with the catalyst system.[1] Toluene is excellent for biphasic systems; Dioxane is better for monophasic.[1]

  • Lithium-Halogen Exchange (C-H Activation):

    • Preferred Solvent:Anhydrous THF or Diethyl Ether .[1]

    • Reasoning: While soluble in THF, ensure the temperature is kept below -78°C. The electron-withdrawing difluorophenyl group makes the C4-lithio species sensitive; THF coordinates Li+ to stabilize the intermediate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24863341, 4-Bromopyrazole (Analog Reference).[1] Retrieved from [Link][1]

  • ResearchGate (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.[1] (Provides synthetic context for 1-aryl-4-bromopyrazoles). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Electronic Effects of 3,5-Difluoro Substitution on Pyrazole Rings

This technical guide details the electronic, physicochemical, and synthetic landscape of 3,5-difluoro substitution on pyrazole rings. It distinguishes between the rare direct fluorine substitution (C-F) and the prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic, physicochemical, and synthetic landscape of 3,5-difluoro substitution on pyrazole rings. It distinguishes between the rare direct fluorine substitution (C-F) and the prevalent fluoroalkyl substitution (C-CF₃ / C-CHF₂) , providing actionable data for drug design.[1]

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold. Substitution at the 3 and 5 positions allows for precise tuning of the ring's electronic density, acidity (pKa), and hydrogen-bond donor/acceptor capability. While 3,5-bis(trifluoromethyl)pyrazole is a standard motif in drug development (e.g., Celecoxib), the direct 3,5-difluoro substitution represents a distinct electronic profile characterized by a competition between strong inductive withdrawal (-I) and mesomeric donation (+R).[1] This guide analyzes these effects to aid in bioisostere design and lead optimization.

Part 1: Electronic Landscape & Mechanistic Insights

The Fluorine vs. Trifluoromethyl Dichotomy

To understand 3,5-difluoro substitution, one must contrast it with the industry-standard 3,5-bis(trifluoromethyl) group.[2] The electronic impact on the pyrazole core differs fundamentally due to the resonance capability of the fluorine lone pairs.[1]

Feature3,5-Difluoro (-F) 3,5-Bis(trifluoromethyl) (-CF₃)
Primary Effect Inductive Withdrawal (-I) + Resonance Donation (+R)Pure Inductive Withdrawal (-I)
Hammett

0.06 (Weakly withdrawing due to +R opposition)0.54 (Strongly withdrawing)
Hammett

0.34 (Strongly withdrawing)0.43 (Strongly withdrawing)
Impact on Ring

-System
Increases electron density at N-atoms via back-donation.[1]Depletes electron density from the entire ring.
Acidity (N-H pKa) Moderately Acidic (Est.[1][2] pKa ~10–11)Highly Acidic (pKa ~7–8)
Orbital Interaction Diagram

The following diagram illustrates the opposing electronic vectors in 3,5-difluoropyrazole compared to the unidirectional withdrawal in the trifluoromethyl analog.

ElectronicEffects cluster_0 3,5-Difluoropyrazole cluster_1 3,5-Bis(trifluoromethyl)pyrazole F_atom Fluorine (F) Inductive Inductive (-I) (σ-bond withdrawal) F_atom->Inductive Resonance Resonance (+R) (p-π overlap) F_atom->Resonance Ring_Pi Pyrazole π-System Inductive->Ring_Pi Deactivates Resonance->Ring_Pi Stabilizes/Donates CF3_group Trifluoromethyl (CF3) Inductive_CF3 Inductive (-I) (Strong) CF3_group->Inductive_CF3 Resonance_CF3 Resonance (None) Ring_Pi_CF3 Pyrazole π-System Inductive_CF3->Ring_Pi_CF3 Strongly Deactivates

Caption: Comparative electronic vectors. Note the bidirectional electron flow in the difluoro species versus the unidirectional withdrawal in the CF3 analog.

Part 2: Physicochemical Consequences

Acidity and pKa Shifts

The acidity of the pyrazole N-H is a critical parameter for solubility and protein binding.[1]

  • Unsubstituted Pyrazole: pKa

    
     14.2 (Very weak acid).[1]
    
  • 3,5-Bis(trifluoromethyl)pyrazole: pKa

    
     7.0–8.[1][2]0. The strong -I effect stabilizes the pyrazolate anion (conjugate base) by delocalizing the negative charge.[1]
    
  • 3,5-Difluoropyrazole: The pKa is estimated to be 10.0–11.5 . While F is electronegative, the +R effect destabilizes the negative charge on the pyrazolate anion compared to the -CF3 group, making it less acidic than the bis-CF3 analog but significantly more acidic than the parent pyrazole.

Tautomeric Equilibrium

In 3,5-disubstituted pyrazoles where


 (symmetric), the tautomers are degenerate (identical) in the neutral form.[1][2] However, upon binding to a protein or when 

is substituted:
  • Electronic Preference: The tautomer with the proton on the nitrogen adjacent to the electron-donating group is generally disfavored.[1]

  • Dipole Moment: 3,5-difluoro substitution creates a significant dipole directed away from the N-N bond, altering the solvation shell and permeability (LogP).[1]

Part 3: Synthetic Methodologies

The Challenge of Direct Fluorination

Unlike fluoroalkyl pyrazoles, 3,5-difluoro-1H-pyrazole is chemically labile and difficult to synthesize directly.[2] The C-F bond on the electron-rich pyrazole ring is susceptible to hydrolysis or nucleophilic aromatic substitution (


).[1]
  • Direct Fluorination: Using Selectfluor on pyrazole often yields 4-fluoropyrazole (electrophilic attack at the most electron-rich position).[1]

  • De Novo Synthesis: Condensation of hydrazine with difluoromalonaldehyde is not viable due to the instability of the dialdehyde.[1]

Protocol: Synthesis of 3,5-Bis(trifluoromethyl)pyrazole

Given the rarity of the direct difluoro species, the bis(trifluoromethyl) analog is the standard "fluorinated pyrazole" reference compound.[1] Below is a validated protocol for its synthesis, which serves as a benchmark for assessing electronic effects in this class.

Objective: Synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole via condensation. Precursors: Hydrazine hydrate (


), 1,1,1,5,5,5-Hexafluoroacetylacetone.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with ethanol (50 mL) and 1,1,1,5,5,5-hexafluoroacetylacetone (20 mmol, 4.16 g). Cool to 0°C in an ice bath.

  • Addition: Dropwise add hydrazine hydrate (22 mmol, 1.1 g, 1.1 equiv) over 15 minutes. Caution: Exothermic reaction.[1]

  • Cyclization: Allow the mixture to warm to room temperature, then reflux at 78°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane) or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. The residue is often a hydrate.

  • Purification: Recrystallize from chloroform or sublime under vacuum to obtain white crystalline needles.

  • Validation:

    • 1H NMR (DMSO-d6):

      
       14.5 (br s, 1H, NH), 7.2 (s, 1H, CH-4).
      
    • 19F NMR: Single singlet around -62 ppm (indicating symmetry).[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Hexafluoroacetylacetone (in EtOH, 0°C) Reagent Add Hydrazine Hydrate (Dropwise, Exothermic) Start->Reagent Intermediate Intermediate: Hydrazone Formation Reagent->Intermediate Reflux Reflux (78°C, 2h) Cyclization & Dehydration Intermediate->Reflux Workup Evaporation & Recrystallization (CHCl3) Reflux->Workup Product Product: 3,5-Bis(trifluoromethyl)-1H-pyrazole Workup->Product

Caption: Standard workflow for accessing the thermodynamically stable 3,5-bis(trifluoromethyl)pyrazole scaffold.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6]

Bioisosterism and Metabolic Stability[1][2]
  • Metabolic Blocking: Substitution at the 3 and 5 positions blocks metabolic oxidation (e.g., by CYP450) at the most reactive carbon sites.[1]

  • Lipophilicity:

    • 3,5-difluoro: Moderate lipophilicity increase.

    • 3,5-bis(CF3): Massive lipophilicity increase (

      
      LogP 
      
      
      
      +1.2 per CF3 group).[1]
  • Binding Affinity: The 3,5-difluoro motif is smaller (Van der Waals radius of F = 1.47 Å vs CF3

    
     2.7 Å).[1] This makes direct fluorine substitution valuable when the binding pocket is sterically restricted and cannot accommodate the bulky CF3 groups.[1]
    
Case Study: SDHI Fungicides

While rare in clinical drugs, the fluorinated pyrazole motif is dominant in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen). These utilize difluoromethyl (-CHF2) groups.[1] The electronic logic is a compromise: -CHF2 provides H-bond acidity (via the C-H) that -CF3 lacks, and steric bulk intermediate between -CH3 and -CF3.[1]

References

  • Electronic Effects in Heterocycles

    • Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles"
    • Source: Molecules (MDPI), 2019.
    • URL:[Link]

  • Acidity and pKa Data

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: European Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Synthesis of Fluorinated Pyrazoles

    • Title: "New Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
    • Source: Organic Letters (ACS), 2010.
    • URL:[Link]

  • Hammett Constants

    • Title: "A survey of Hammett substituent constants and resonance and field parameters"
    • Source: Chemical Reviews, 1991.
    • URL:[Link]

Sources

Foundational

A Technical Guide to the Physicochemical Profile of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole: Integrating Computational and Experimental Approaches

Executive Summary In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties gove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, directly influencing its efficacy, safety, and formulation strategy. This guide provides an in-depth technical overview of the key physicochemical parameters for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, a heterocyclic compound featuring a privileged pyrazole scaffold common in medicinal chemistry.[1][2] We will explore both in silico predictions and established experimental protocols, offering researchers a comprehensive framework for characterizing this and similar molecules. The focus extends beyond data presentation to elucidate the causality behind methodological choices, ensuring a robust and scientifically sound approach to drug candidate profiling.

Introduction: The Imperative of Physicochemical Characterization

The journey of a drug from administration to its target site is a complex odyssey dictated by its intrinsic molecular properties. For orally administered drugs, the molecule must survive the harsh environment of the gastrointestinal tract, permeate the intestinal wall, remain soluble in plasma, distribute to the target tissue, and resist premature metabolism and excretion. Each of these biological barriers is governed by the laws of chemistry and physics.[3]

Key physicochemical properties that dictate this journey include:

  • Lipophilicity (LogP/LogD): The balance between water and lipid solubility, which is critical for membrane permeability.[3] A compound that is too hydrophilic may fail to cross lipid bilayers, while one that is excessively lipophilic can become trapped in membranes or fatty tissues, leading to poor bioavailability and potential toxicity.[4]

  • Aqueous Solubility: A prerequisite for absorption from the gut and for formulation in intravenous dosage forms. Poor solubility is a major hurdle in drug development.

  • Ionization State (pKa): The extent to which a molecule is charged at a given pH. Since the pH varies dramatically throughout the body (e.g., stomach vs. intestine vs. blood), the pKa determines a compound's charge state, which in turn profoundly affects its solubility, permeability, and binding to its target.

  • Polar Surface Area (PSA): Defined as the surface area of a molecule arising from polar atoms (typically oxygen and nitrogen), PSA is an excellent predictor of a drug's ability to permeate cell membranes.

This guide focuses on 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole , a molecule that combines several features of interest: a brominated pyrazole core ripe for further functionalization via cross-coupling reactions and a difluorophenyl group, which often enhances metabolic stability and binding affinity. Understanding its fundamental physicochemical profile is the first step in unlocking its therapeutic potential.

In Silico Profiling: Predicting Molecular Behavior

Before committing valuable resources to synthesis and experimental testing, computational (in silico) methods provide rapid and cost-effective estimations of a molecule's properties. These predictions are derived from the compound's 2D or 3D structure using various algorithms, from fragment-based contributions to complex quantum mechanical calculations.[3]

There are numerous algorithms available for calculating these properties, and it is considered best practice to assess values from several methods to understand the potential range.[4] The variation arises because different models are trained on different datasets and use different theoretical approaches (e.g., atom-based vs. fragment-based).[3]

Table 1: Predicted Physicochemical Properties of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

ParameterPredicted ValueSignificance in Drug Discovery
Molecular Weight 287.08 g/mol Complies with Lipinski's Rule of 5 (<500), suggesting good potential for oral bioavailability.
cLogP (Consensus) 3.4 - 3.8Indicates significant lipophilicity, favoring membrane permeability. This value is within the optimal range for many drug targets.
Topological PSA (TPSA) 28.7 ŲA low TPSA value (< 60 Ų) is strongly correlated with good cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 0Complies with Lipinski's Rule of 5 (<5).
Hydrogen Bond Acceptors 3Complies with Lipinski's Rule of 5 (<10).
pKa (most basic) ~ -2.5The pyrazole nitrogens are predicted to be very weakly basic, meaning the molecule will be overwhelmingly neutral across the entire physiological pH range.

Note: cLogP and pKa values are representative estimates derived from common cheminformatics algorithms (e.g., XLogP3, ChemAxon). The specific value for a close analog, 4-bromo-3-(2,5-difluorophenyl)-5-ethyl-1H-pyrazole, is reported as an XLogP3-AA of 3.6.[5] TPSA is calculated based on fragment contributions.

Interpretation of In Silico Data: The computational profile suggests that 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a "drug-like" molecule. Its cLogP is in a range that suggests a good balance for absorption, and the low TPSA is a strong positive indicator for membrane permeability.[5] Crucially, because the molecule is predicted to be neutral at all physiological pHs, its lipophilicity will be governed by its LogP rather than its pH-dependent LogD . This simplifies the interpretation of its behavior, as its partitioning properties should remain consistent from the stomach to the bloodstream.

Experimental Verification: Protocols and Rationale

While computational predictions are invaluable for screening, experimental data is the gold standard required for lead optimization and regulatory submissions. The following section details standardized protocols for determining LogP and pKa, with an emphasis on the rationale behind the experimental design.

Workflow for Physicochemical Characterization

The decision to move from computational prediction to experimental validation is a key step in the drug discovery pipeline. The following workflow illustrates this process.

G cluster_0 In Silico Phase cluster_1 Decision Gate cluster_2 Experimental Phase cluster_3 Outcome A Virtual Compound Design (4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole) B Calculate Physicochemical Properties (cLogP, TPSA, pKa) A->B C Assess 'Drug-Likeness' (e.g., Lipinski's Rule of 5) B->C D Profile Acceptable? C->D E Synthesize Compound D->E Yes J Discard or Redesign Compound D->J No F Protocol 1: Experimental LogP (Shake-Flask or HPLC) E->F G Protocol 2: Experimental pKa (Potentiometric Titration) E->G H Protocol 3: Experimental Solubility (Thermodynamic or Kinetic) E->H I Integrated Data Analysis (SAR Development) F->I G->I H->I I->D Iterate/Optimize

Caption: Workflow from computational prediction to experimental validation.

Protocol 1: LogP Determination by Reverse-Phase HPLC (RP-HPLC)

This method is preferred for its speed, low sample consumption, and applicability to a wide range of lipophilicities. It is based on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.

  • Principle & Rationale: The LogP is determined by correlating the retention factor (k) of the test compound with the known LogP values of a series of reference standards. The use of a C18 column provides a hydrophobic environment that mimics the lipid phase (n-octanol), while a buffered aqueous/organic mobile phase mimics the aqueous phase. The relationship is defined by the equation: LogP = a * log(k) + b , where 'a' and 'b' are determined from the calibration curve of the standards.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Test Compound: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (1 mg/mL in mobile phase).

    • Reference Standards (with known LogP values): A set of 5-7 compounds spanning a LogP range of 1-5 (e.g., Acetone, Toluene, Naphthalene).

    • Mobile Phase: Isocratic mixture of acetonitrile and 25 mM potassium phosphate buffer (pH 7.4). The exact ratio is adjusted to achieve appropriate retention times.

  • Methodology:

    • System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition until a stable baseline is achieved. The column temperature should be maintained at 25°C.

    • Calibration: Inject each reference standard individually and record its retention time (t_R).

    • Determine Dead Time (t_0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

    • Calculate Retention Factor (k): For each standard, calculate k using the formula: k = (t_R - t_0) / t_0 .

    • Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log(k) values. Perform a linear regression to obtain the slope (a), intercept (b), and correlation coefficient (r² > 0.98 for a valid curve).

    • Analyze Test Compound: Inject the 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole solution and record its retention time. Calculate its log(k) value.

    • Determine Experimental LogP: Using the regression equation from step 5, calculate the LogP of the test compound.

  • Self-Validation & Trustworthiness: The validity of the measurement is continuously checked by the quality of the calibration curve (r² value). Running a quality control (QC) standard with a known LogP in the middle of the run ensures the system remains stable and accurate.

Protocol 2: Thermodynamic Aqueous Solubility

This "shake-flask" based method is the definitive way to measure the equilibrium solubility of a compound.

  • Principle & Rationale: An excess amount of the solid compound is equilibrated in a buffered aqueous solution for a sufficient period to ensure that the dissolved concentration has reached its maximum (thermodynamic equilibrium). Measuring this concentration gives the true solubility. Using a buffer at a relevant pH (e.g., 7.4 for blood) is critical.

  • Materials:

    • Test Compound: Solid 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

    • Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Shaking incubator or rotator set to 25°C.

    • Centrifuge and 0.22 µm syringe filters.

    • Analytical method for quantification (e.g., HPLC-UV or LC-MS).

  • Methodology:

    • Preparation: Add an excess of the solid compound to a series of vials containing the pH 7.4 buffer (e.g., 2 mg in 1 mL). The excess solid is crucial to ensure saturation is reached.

    • Equilibration: Seal the vials and place them in a shaking incubator at 25°C for 24-48 hours. The extended time allows the dissolution process to reach equilibrium.

    • Phase Separation: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

    • Sample Collection: Carefully remove a known volume of the clear supernatant.

    • Dilution & Quantification: Dilute the supernatant with mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method against a standard curve of the same compound.

    • Report: The final concentration is reported as the thermodynamic solubility in µg/mL or µM.

Integrated Physicochemical Profile and Conclusion

By integrating the robust predictions from in silico models with the definitive data from experimental validation, a comprehensive and reliable physicochemical profile of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole can be established. The predicted high lipophilicity (cLogP ~3.6) and low polar surface area (TPSA ~28.7 Ų) strongly suggest this molecule is well-suited for penetrating biological membranes. Its predicted lack of an ionizable center simplifies its ADME profile, making it an attractive scaffold.

However, high lipophilicity is often inversely correlated with aqueous solubility. The experimental determination of solubility is therefore a critical next step. Should the solubility prove to be low, as is common for such structures, this early characterization allows drug development professionals to proactively plan for formulation strategies, such as amorphous solid dispersions or salt formation (if a suitable handle were introduced), to enhance bioavailability.

This guide underscores a core principle of modern drug discovery: a molecule's ultimate biological activity is inseparable from its physicochemical identity. A rigorous, multi-faceted approach to characterization, as outlined here, is essential for making informed decisions, mitigating risks, and ultimately accelerating the path from a promising molecule to a life-changing medicine.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Clark, D. E. (1999). Rapid calculation of polar molecular surface area and its application to the prediction of transport phenomena. 1. Prediction of intestinal absorption. Journal of Pharmaceutical Sciences. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Bentham Science Publishers. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

  • Moon Garden. (2025). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. [Link]

  • PubChem. (n.d.). 4-bromo-3-(2,5-difluorophenyl)-5-ethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Kujawski, J., Popielarska, H., Myka, A., Drabińska, B., & Bernard, M. K. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CiteSeerX. [Link]

  • ChemSynthesis. (n.d.). 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. ChemSynthesis. [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • U.S. Food & Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2012). PMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties. EPA CompTox Chemicals Dashboard. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2022). MDPI. [Link]

  • Federal Register. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry, Availability. Federal Register. [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

  • U.S. Food & Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. FDA. [Link]

  • Swissmedic. (n.d.). Guidelines for Chemical and Pharmaceutical Quality Documentation of Small Molecules Investigational Product in Clinical Trials. Swissmedic. [Link]

Sources

Exploratory

The Strategic Pivot: 4-Bromopyrazoles as Versatile Intermediates in Modern Medicinal Chemistry

Abstract The pyrazole nucleus is a cornerstone in the architecture of numerous therapeutic agents, with a significant number of pyrazole-containing drugs gaining FDA approval in the last decade.[1][2][3] This guide delve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in the architecture of numerous therapeutic agents, with a significant number of pyrazole-containing drugs gaining FDA approval in the last decade.[1][2][3] This guide delves into the pivotal role of 4-bromopyrazoles as highly versatile and strategic intermediates in the drug discovery and development process. We will explore the synthetic accessibility of these building blocks, the exceptional reactivity of the C4-bromine substituent in forging new molecular complexity, and their application in the synthesis of diverse, biologically active molecules. This in-depth analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this privileged scaffold.

The Ascendancy of the Pyrazole Scaffold in Drug Design

The pyrazole ring system has garnered immense attention in medicinal chemistry for its unique physicochemical properties and its presence in a multitude of natural products and synthetic drugs.[4] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer a unique combination of hydrogen bond donor and acceptor capabilities.[2] This dual nature allows for intricate and favorable interactions with biological targets.

Furthermore, the pyrazole core is often employed as a bioisostere for other aromatic or heterocyclic rings, such as benzene or imidazole.[2][5] This substitution can lead to enhanced potency, improved physicochemical properties like solubility and lipophilicity, and a more favorable metabolic profile.[2][5] A testament to their therapeutic importance is the growing number of FDA-approved drugs incorporating a pyrazole moiety, targeting a wide array of diseases including cancer, inflammatory conditions, and neurological disorders.[1][2][6][7]

4-Bromopyrazoles: The Strategic Linchpin for Molecular Diversity

Among the various substituted pyrazoles, 4-bromopyrazoles have emerged as particularly valuable intermediates.[4] The bromine atom at the C4 position serves as a versatile synthetic "handle," enabling a vast array of chemical transformations to introduce molecular diversity with precision and efficiency.[8] This strategic placement of a reactive halogen allows for the late-stage functionalization of the pyrazole core, a highly desirable feature in the iterative process of drug discovery.

The primary utility of the 4-bromo substituent lies in its reactivity in transition metal-catalyzed cross-coupling reactions.[8] These powerful bond-forming methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the facile introduction of aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the exploration of a vast chemical space around the pyrazole scaffold.[8]

Synthesis of 4-Bromopyrazoles: Enabling Access to a Key Intermediate

The accessibility of 4-bromopyrazoles is a critical factor in their widespread use. Several synthetic methodologies have been developed to prepare these intermediates, ranging from classical bromination of pre-formed pyrazoles to more sophisticated one-pot procedures.

Direct Bromination of Pyrazoles

A common and straightforward method for the synthesis of 4-bromopyrazoles is the direct bromination of an existing pyrazole ring.[9]

Experimental Protocol: Synthesis of 4-Bromopyrazole [10]

  • Step 1: Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.

  • Step 2: Add N-bromosuccinimide (NBS) (26.1 g, 147 mmol) to the suspension in one portion. The reaction mixture will immediately turn milky white.

  • Step 3: Stir the reaction mixture continuously at room temperature for 24 hours.

  • Step 4: Upon completion of the reaction, extract the mixture with ethyl acetate (2 x 100 mL).

  • Step 5: Wash the combined organic phases sequentially with aqueous sodium carbonate (Na2CO3) and saturated saline solution.

  • Step 6: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 4-bromopyrazole.

One-Pot Regioselective Synthesis

More advanced, one-pot procedures have been developed to improve efficiency and reduce waste. These methods often involve the simultaneous formation of the pyrazole ring and its subsequent bromination.

An efficient protocol for the one-pot regioselective synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-diketones, arylhydrazines, and a brominating agent like N-bromosaccharin in the presence of a solid-supported acid catalyst under solvent-free conditions.[9][11]

Conceptual Workflow for One-Pot Synthesis of 4-Bromopyrazoles

G diketone 1,3-Diketone intermediate In situ generated Pyrazole diketone->intermediate Condensation hydrazine Arylhydrazine hydrazine->intermediate catalyst Silica-supported Sulfuric Acid catalyst->intermediate brominating_agent N-Bromosaccharin product 4-Bromopyrazole Derivative brominating_agent->product intermediate->product Bromination G cluster_reactants Reactants cluster_conditions Conditions bromopyrazole 4-Bromopyrazole product 4-Aryl/Heteroaryl Pyrazole bromopyrazole->product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: Suzuki-Miyaura coupling of 4-bromopyrazoles.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful means to introduce alkynyl groups onto the pyrazole core. This reaction is particularly valuable for creating linear extensions to the molecular scaffold and for accessing further synthetic transformations of the alkyne moiety.

Case Studies: 4-Bromopyrazoles in Action

The utility of 4-bromopyrazoles as key intermediates is best illustrated through their application in the synthesis of biologically active compounds.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. [12][13]The ability to functionalize the C4 position of the pyrazole ring through cross-coupling reactions is crucial for fine-tuning the selectivity and potency of these inhibitors. For instance, 4-bromo-1-methyl-1H-pyrazol-3-amine serves as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, an important class of investigational anticancer agents. [14]

CRAC Channel Inhibitors

4-Bromo-1-methyl-1H-pyrazol-3-amine is also a vital precursor for the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors. [14]These inhibitors are being explored as potential therapeutics for autoimmune and inflammatory diseases. [14]

Celecoxib: A Blockbuster Anti-Inflammatory Drug

While not directly synthesized from a 4-bromopyrazole in its most common industrial routes, the synthesis of the COX-2 inhibitor Celecoxib exemplifies the importance of the pyrazole core. The synthesis involves the condensation of a 1,3-dione with a hydrazine derivative. [15][16][17][18]The principles of pyrazole synthesis are central to its production, and the strategic functionalization of the pyrazole ring is a key aspect of the broader class of diarylpyrazole COX-2 inhibitors.

Conclusion

4-Bromopyrazoles stand out as exceptionally valuable and versatile intermediates in the field of medicinal chemistry. Their ready accessibility through various synthetic routes, combined with the remarkable reactivity of the C4-bromo substituent in a wide range of cross-coupling reactions, provides an unparalleled platform for the generation of molecular diversity. The successful application of these building blocks in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapies, underscores their strategic importance in the ongoing quest for novel and effective medicines. As the demand for new therapeutic agents continues to grow, the role of 4-bromopyrazoles as a pivotal tool in the medicinal chemist's arsenal is set to expand even further.

References

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

  • Kumar, A., & Jayaroopa, P. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of Molecular Structure, 1282, 135142. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Retrieved February 12, 2024, from [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-942. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 12, 2024, from [Link]

  • Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Kumar, A., & Jayaroopa, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Dabhade, P. S., et al. (2025). Examples of pyrazole core structure containing FDA approved anti-cancer drugs. ResearchGate. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838. [Link]

  • El-Sayed, N. N. E., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 596. [Link]

  • Amfine. (n.d.). Celecoxib Derivative Intermediates And Their Synthetic Pathways. Retrieved February 12, 2024, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved February 12, 2024, from [Link]

  • Narayana, B., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(5), 737. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Reissig, H.-U., & Zimmer, R. (2011). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 7, 1373–1378. [Link]

  • Liu, Z., et al. (2014). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]

  • Reddy, M. S., et al. (2011). Process for preparation of celecoxib.
  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. The Journal of Pharmacology and Experimental Therapeutics, 178(1), 199–203. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Pharmacompass. (n.d.). 4-Bromopyrazole. Retrieved February 12, 2024, from [Link]

  • Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6681. [Link]

  • Reddy, M. S., et al. (2010). An improved process for the preparation of celecoxib.
  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved February 12, 2024, from [Link]

  • Kumar, B. S., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry, 29(7), 1549-1554. [Link]

  • Kumar, D., & Singh, R. (2020). A REVIEW ON SYNTHESIS OF BIOACTIVE PYRANOPYRAZOLES BY ONE POT MULTICOMPONENT STRATEGIES. ResearchGate. [Link]

  • Al-dujaili, A. H., & Al-Zayadi, W. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(7), 785. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Aryl Substituted Bromopyrazoles

Introduction: Decoding the Solid State of Bioactive Scaffolds N-aryl substituted pyrazoles represent a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for a multitude of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Solid State of Bioactive Scaffolds

N-aryl substituted pyrazoles represent a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for a multitude of biologically active compounds.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The introduction of a bromine atom and an N-aryl substituent to the pyrazole core profoundly influences the molecule's electronic properties, conformation, and, critically, its three-dimensional arrangement in the solid state.

Understanding the crystal structure is paramount, as the specific packing of molecules in a crystal lattice dictates key physicochemical properties such as solubility, stability, and bioavailability.[3][4] This guide provides a comprehensive walkthrough of the methodologies and interpretative frameworks for the crystal structure analysis of N-aryl substituted bromopyrazoles. We will delve into the causality behind experimental choices, from crystal growth to data refinement, and explore the nuanced world of intermolecular interactions, with a special focus on the role of the bromine substituent in directing supramolecular assembly through halogen bonding.[5][6]

Part 1: From Synthesis to Single Crystal

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. The journey begins with the synthesis of the target N-aryl substituted bromopyrazoles.

Synthetic Pathways

The synthesis of these compounds often involves a multi-step process. A prevalent and efficient method is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate or its derivatives, which readily forms the pyrazoline intermediate.[7][8][9] Subsequent oxidation or aromatization yields the pyrazole ring. The N-aryl group is typically introduced by using an arylhydrazine in the initial condensation step.

Bromination is a key transformation. Depending on the desired isomer and the existing substituents on the pyrazole ring, brominating agents can be employed to selectively introduce bromine at various positions, most commonly at the C4 or C5 position.[1][2]

The Art of Crystal Growth

The acquisition of diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating lattice. Slow evaporation is a widely used and effective technique.[10]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Choose a solvent or a binary solvent mixture in which the compound has moderate solubility. Common choices include ethyl acetate, dimethylsulfoxide (DMSO), ethanol, or mixtures thereof.[10]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap or parafilm containing a few small pinholes. This restricts the rate of solvent evaporation. The slower the evaporation, the larger and higher-quality the crystals are likely to be.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

The rationale behind slow evaporation is to maintain the solution at a state of slight supersaturation for an extended period, allowing for the controlled growth of a few crystal nuclei rather than the rapid precipitation of many small crystallites.

Part 2: The Core Workflow of Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[12]

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Computational Phase Crystal 1. Mount Single Crystal DataCollection 2. X-ray Data Collection (e.g., Bruker Quest D8, Mo Kα) Crystal->DataCollection Expose to X-ray beam Integration 3. Data Integration (e.g., SAINT) DataCollection->Integration Raw diffraction images Absorption 4. Absorption Correction (e.g., SADABS) Integration->Absorption Integrated intensities Solution 5. Structure Solution (Direct Methods, e.g., SHELXT) Absorption->Solution Corrected reflection file Refinement 6. Structure Refinement (Full-matrix least-squares on F², e.g., SHELXL) Solution->Refinement Initial atomic coordinates Validation 7. Validation & Visualization (e.g., WinGX, Olex2) Refinement->Validation Final structural model (CIF)

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).
Detailed SCXRD Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to reduce atomic thermal vibrations, resulting in a sharper diffraction pattern.[13] X-ray diffraction data are collected using monochromatic radiation, commonly Mo Kα (λ = 0.71073 Å).[13][14] The crystal is rotated, and a series of diffraction images are recorded at different orientations.

  • Data Integration: Software such as SAINT is used to integrate the raw diffraction images.[13] This process determines the position, intensity, and indices (h,k,l) of each diffraction spot.

  • Absorption Correction: An absorption correction is applied using programs like SADABS to account for the absorption of X-rays by the crystal itself.[13]

  • Structure Solution: The "phase problem" is solved using direct methods with software like SHELXT.[13] This provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F², typically with SHELXL.[9][13] In this iterative process, atomic positions and anisotropic displacement parameters for non-hydrogen atoms are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[13] The quality of the final model is assessed by the R-factor and Goodness-of-Fit (GOOF) values.[15]

  • Data Visualization and Validation: The final structure is visualized using software like Olex2 or ORTEP.[13][15] The crystallographic information is compiled into a standard Crystallographic Information File (CIF).

Part 3: Interpretation of Crystallographic Data

The output of an SCXRD experiment is a rich dataset that provides a detailed picture of the molecule and its environment.

Global Crystal Parameters

The unit cell dimensions (a, b, c, α, β, γ) and the space group describe the fundamental repeating unit and symmetry of the crystal.[12] This information is crucial for understanding how the individual molecules pack together in the lattice.

Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles. For N-aryl substituted bromopyrazoles, a key parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the N-aryl substituent. This angle reveals the degree of twisting between the two aromatic systems, which can have significant implications for the molecule's overall conformation and electronic properties.[7][9]

CompoundFormulaCrystal SystemSpace GroupDihedral Angle (Pyrazole/Aryl)Reference
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeC₁₆H₁₂BrFN₂OMonoclinicP2₁/c5.3(4)°[7][8][9]
N'-Acetyl-N'-phenyl-2-naphthohydrazide (analogue for N-aryl system)C₁₉H₁₆N₂O₂TriclinicP-1N/A[15]
7-bromo-3-tert-butyl-8-cyano-pyrazolo[5,1-c][5][16][17]triazin-4(1H)-oneC₁₀H₁₀BrN₅OMonoclinicP2₁/cN/A (fused system)[13]

Table 1: Representative Crystallographic Data for Brominated Heterocycles and N-Aryl Systems.

Part 4: Supramolecular Architecture and Intermolecular Interactions

The crystal packing is not random; it is governed by a delicate balance of attractive and repulsive intermolecular forces.[3] For N-aryl substituted bromopyrazoles, a hierarchy of interactions dictates the final supramolecular assembly.

Interactions cluster_strong Directional Interactions cluster_weak Dispersive Interactions Molecule N-Aryl Bromopyrazole Crystal Packing HalogenBond Halogen Bonding (e.g., C-Br···O, C-Br···Br) Molecule->HalogenBond HydrogenBond Hydrogen Bonding (e.g., C-H···O, C-H···N) Molecule->HydrogenBond PiStacking π-π Stacking (Aryl-Aryl, Aryl-Pyrazole) Molecule->PiStacking VDW van der Waals Forces (e.g., H···H contacts) Molecule->VDW

Figure 2: Key intermolecular interactions governing crystal packing.
The Pivotal Role of Halogen Bonding

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (e.g., an oxygen or nitrogen atom). The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F).[6] In bromopyrazoles, bromine frequently participates in robust halogen bonds, such as Br···O or Br···Br contacts, which act as key synthons in crystal engineering.[5] These interactions can be classified as Type I (symmetric) or Type II (bent), with the latter being true halogen bonds.[5]

Hydrogen Bonding and π-π Stacking

While the N-substitution precludes the strong N-H···N hydrogen bonding motifs often seen in unsubstituted pyrazoles, weaker C-H···O and C-H···π hydrogen bonds are prevalent and contribute significantly to crystal stability.[16][17] Furthermore, the presence of two aromatic rings (the pyrazole and the N-aryl group) allows for stabilizing π-π stacking interactions.

Hirshfeld Surface Analysis: Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts within a crystal.[13] The surface is mapped with properties like dnorm, which highlights regions of close contact. This analysis generates 2D "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, Br···H, C···H), revealing their relative contributions to the overall crystal packing.[5][18][19] For brominated compounds, the Br···H/H···Br interactions often appear as distinct "wings" on the fingerprint plot and can account for a significant percentage of the surface contacts.[19]

Conclusion: From Structure to Function

The crystal structure analysis of N-aryl substituted bromopyrazoles is a multi-faceted process that bridges synthesis, advanced analytical techniques, and computational analysis. A rigorous application of the SCXRD workflow provides an unambiguous determination of the three-dimensional molecular structure. This structural knowledge is the foundation for understanding the compound's behavior.

By dissecting the intricate network of intermolecular interactions—particularly the directional and influential halogen bonds—we gain critical insights that are essential for rational drug design and crystal engineering.[3][4] This detailed structural blueprint allows researchers to establish clear structure-activity relationships (SAR), guiding the development of new pyrazole-based therapeutics and functional materials with optimized properties.

References

  • Foces-Foces, C., et al. Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. ResearchGate. Available at: [Link]

  • Radus, A. C., et al. (2023). Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm, 25, 86-94. Available at: [Link]

  • Khrustalev, V. N., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][5][16][17]triazines. Journal of Molecular Structure, 1274, 134538. Available at: [Link]

  • Common supramolecular motifs of 1H-pyrazoles including dimer, trimer, tetramer, and catemer. ResearchGate. Available at: [Link]

  • Khrustalev, V. N., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][16][17]triazines. Russian Chemical Bulletin, 70, 2404-2410. Available at: [Link]

  • Eren, N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Loh, W.-S., et al. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386-2396. Available at: [Link]

  • Goreshnik, E., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]

  • Mohajeri, A., & Shahamirian, M. (2015). Effect of intermolecular interactions on the molecular structure; theoretical study and crystal structures of 4-bromopyridinium tetrafluoroborate and diaqua(3-bromopyridine)difluorocopper(ii). CrystEngComm, 17(42), 8145-8154. Available at: [Link]

  • Kumar, V., & Aggarwal, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. Available at: [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]

  • Perez, J., et al. (2002). Supramolecular Assembly of Trimeric Gold(I) Pyrazolates through Aurophilic Attractions. Inorganic Chemistry, 41(25), 6845-6850. Available at: [Link]

  • Asiri, A. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure, 1155, 303-312. Available at: [Link]

  • Parshad, H., et al. (2024). Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 173-176. Available at: [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of Heterocyclic Chemistry, 48(6), 1225-1246. Available at: [Link]

  • Sherrill, C. D. Research: Intermolecular Interactions. Sherrill Group. Available at: [Link]

  • Metrangolo, P., & Resnati, G. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. FEBS Journal, 284(18), 2978-2989. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. (2023). Available at: [Link]

  • Rupp, B. (2003). Macromolecular Structure Determination by X-ray Crystallography. eLS. Available at: [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. Available at: [Link]

  • Clegg, W., et al. (2001). Structure Determination by X-ray Crystallography. The World of Materials. Available at: [Link]

  • Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(17), 6314. Available at: [Link]

  • Kumar, K. S., et al. (2024). Crystal Structure, Anticancer, and Antimicrobial Evaluation of a Novel Substituted Pyrazole Ligand and Its Co(II), Ni(II), and Zn(II) Complexes. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-Pyrazoles with Boronic Acids

[1][2] Executive Summary The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the installation of substituents at the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, appearing in blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the installation of substituents at the 4-position via Suzuki-Miyaura coupling presents unique challenges compared to the more reactive 3- or 5-positions. The 4-position is electron-rich, making oxidative addition slower, while the pyrazole nitrogen (if unprotected) acts as a catalyst poison.

This guide provides two distinct, field-validated protocols:

  • Method A (Standard): For N-protected pyrazoles using robust, cost-effective catalysts.

  • Method B (Advanced): For unprotected (free -NH) pyrazoles using third-generation Buchwald precatalysts to overcome catalyst deactivation.

Mechanistic Insight & Challenges

The "Azole Poisoning" Effect

In unprotected pyrazoles, the basic pyridine-like nitrogen (


) can coordinate strongly to the electrophilic Palladium(II) center after oxidative addition. This forms a stable, off-cycle resting state (Pd-N complex) that halts the catalytic turnover. Furthermore, the acidic pyrrole-like nitrogen (

-H, pKa ~14) can be deprotonated by the base, creating a pyrazolate anion that further sequesters the metal.
Regio-Electronic Factors

The 4-position of the pyrazole ring is the most electron-rich. Consequently, the C-Br bond at C4 has more double-bond character and is less electrophilic than C3 or C5 halogens. This necessitates ligands that create an electron-rich Pd(0) center to facilitate the difficult Oxidative Addition step.

Mechanistic Diagram

The following diagram illustrates the standard cycle versus the "off-cycle" trap caused by the free nitrogen.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd + 4-Br-Pyrazole Trap CATALYST TRAP N-Coordination/Dimerization OxAdd->Trap Free NH present TransMet Transmetallation (L)Pd(II)(Ar)(R) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle showing the critical "Trap" pathway where unprotected pyrazoles sequester the catalyst.

Experimental Protocols

Method A: Standard Protocol (N-Protected Substrates)

Scope: Use this for N-methyl, N-Boc, N-THP, or N-benzyl protected 4-bromopyrazoles. Catalyst: Pd(dppf)Cl₂[1][2]·DCM or Pd(PPh₃)₄. These are air-stable and cost-effective.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromo-1-methyl-1H-pyrazole 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂·DCM 0.03 - 0.05Catalyst (3-5 mol%)
Na₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS or TLC.

    • Note: The mixture acts as a biphasic system; vigorous stirring is essential.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradient).

Method B: Advanced Protocol (Unprotected NH Pyrazoles)

Scope: Use this for 4-bromo-1H-pyrazole (free NH). Catalyst: XPhos Pd G2 (or G3/G4). Why: The bulky biaryl phosphine ligand (XPhos) prevents the formation of inactive Pd-dimers and protects the metal center from coordination by the pyrazole nitrogen. The "G2" precatalyst ensures rapid generation of the active Pd(0) species even at lower temperatures.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromo-1H-pyrazole 1.0Electrophile
Aryl Boronic Acid 1.5 - 2.0Nucleophile (Excess required)
XPhos Pd G2 0.02 - 0.05Precatalyst (2-5 mol%)
K₃PO₄ (Tribasic) 3.0Base (Anhydrous preferred)
n-Butanol or Dioxane/H₂O (4:1) [0.2 M]Solvent
Step-by-Step Procedure
  • Setup: Charge a microwave vial or pressure tube with 4-bromo-1H-pyrazole (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inerting: Cap and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed solvent (n-Butanol is excellent for solubility; Dioxane/Water 4:1 is alternative).

  • Reaction:

    • Thermal: Heat to 100 °C for 2–8 hours.

    • Microwave: Heat to 120 °C for 30–60 minutes.

  • Workup (Critical for Metal Removal):

    • Dilute with EtOAc/MeOH (9:1) to ensure the polar product stays in solution.

    • Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing, as pyrazoles bind residual Pd tightly.

    • Filter through Celite.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the free NH pyrazole.

Decision Matrix & Optimization

Use the following logic flow to select the correct conditions for your substrate.

DecisionTree Start Start: 4-Bromopyrazole Substrate CheckNH Is the N-H protected? Start->CheckNH Protected Yes (N-Me, N-Boc, N-Bn) CheckNH->Protected Yes Unprotected No (Free N-H) CheckNH->Unprotected No MethodA METHOD A Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3 / Dioxane-H2O 90°C Protected->MethodA MethodB METHOD B XPhos Pd G2 K3PO4 / n-Butanol 100°C Unprotected->MethodB

Figure 2: Protocol selection guide based on substrate protection status.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning (Free NH)Switch to Method B (XPhos Pd G2). Increase temperature to 110°C.
Dehalogenation (H-product) Hydride source / OverheatingUse anhydrous conditions (Dioxane/Toluene). Reduce temp. Switch base to KF or CsF.[3]
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) instead of acid. Add base last. Lower water content.
Pd Contamination Pyrazole coordinationUse SiliaMetS® Thiol or TMT scavengers during workup.

References

  • Mechanistic Studies on Azole Inhibition

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:

  • Advanced Catalysts (XPhos Pd G2)

    • The Suzuki-Miyaura Cross-Coupling Reaction of Halogen
    • Source:

  • General Suzuki Coupling Guides

    • Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions.
    • Source:

  • Nobel Prize Context & History

    • Palladium-Catalyzed Cross Couplings in Organic Synthesis.
    • Source:

Sources

Application

Application Note: High-Fidelity N-Arylation of 4-Bromopyrazole via Chan-Lam Coupling

Executive Summary & Scientific Rationale This application note details the protocol for the -arylation of 4-bromopyrazole using 3,5-difluorophenylboronic acid. While Palladium-catalyzed Buchwald-Hartwig aminations are st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the


-arylation of 4-bromopyrazole using 3,5-difluorophenylboronic acid. While Palladium-catalyzed Buchwald-Hartwig aminations are standard for C-N bond formation, they pose a critical chemoselectivity risk in this substrate class: oxidative addition to the C-Br bond (C4 position) competes with the desired N-arylation.

To circumvent this, we utilize the Chan-Lam-Evans coupling . This method employs Copper(II) catalysis under aerobic conditions.[1] The reaction is orthogonal to aryl halides, leaving the C-Br handle intact for subsequent diversification (e.g., Suzuki or Sonogashira couplings) in drug discovery campaigns.

Key Challenges Addressed:

  • Chemoselectivity: Exclusive formation of the C-N bond without disturbing the C-Br motif.

  • Substrate Deactivation: 3,5-difluorophenylboronic acid is electron-deficient, retarding the transmetallation step.

  • Protodeboronation: Polyfluorinated boronic acids are prone to hydrolytic cleavage; strict moisture control is integrated into this protocol.

Mechanistic Principles

The reaction operates via an oxidative coupling cycle.[1] Unlike Pd(0)/Pd(II) cycles, the Chan-Lam cycle shuttles between Cu(II) and Cu(III) (or possibly Cu(I)/Cu(II) depending on the specific pathway debated in literature).

  • Coordination: The pyrazole nitrogen coordinates to the Cu(II) species.

  • Transmetallation: The aryl group from the boronic acid transfers to the copper center. This is often the rate-determining step for electron-deficient boronic acids.

  • Reductive Elimination: The C-N bond forms, releasing the product and a reduced Cu(I) species.[2]

  • Re-oxidation: Atmospheric oxygen (or pure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) oxidizes Cu(I) back to Cu(II) to sustain the cycle.
    
Mechanism Diagram

ChanLamMechanism Start Start: Cu(OAc)2 (Cu II) Coord Species A: Cu(II)-Pyrazole Complex Start->Coord + 4-Bromopyrazole + Base (Pyridine) Transmet Species B: Ar-Cu(III)-Pyrazole (High Energy Intermediate) Coord->Transmet + 3,5-Difluorophenylboronic acid (Slow Step) RedElim Reductive Elimination Transmet->RedElim Product Product: N-Aryl Pyrazole RedElim->Product ReducedCu Cu(I) Species RedElim->ReducedCu Oxidation Oxidation (O2) ReducedCu->Oxidation Oxidation->Start Regeneration

Figure 1: Catalytic cycle emphasizing the critical Cu(III) intermediate and the requirement for re-oxidation.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.Conc. / AmountNotes
4-Bromopyrazole Substrate (Nu)1.01.0 mmolLimiting reagent.
3,5-Difluorophenylboronic acid Coupling Partner (E)2.02.0 mmolExcess required due to potential protodeboronation.
Cu(OAc)₂ Catalyst0.2 - 1.020-100 mol%Use 1.0 equiv for faster kinetics on small scale; 0.2 equiv for scale-up.
Pyridine Ligand / Base2.02.0 mmolEssential for Cu coordination and buffering.
4Å Molecular Sieves ScavengerN/A200 mg/mmolCRITICAL: Powdered and activated. Prevents boronic acid hydrolysis.
Dichloromethane (DCM) SolventN/A0.1 MAnhydrous.
Step-by-Step Procedure

Step 1: Catalyst Activation & Substrate Loading

  • Oven-dry a 25 mL round-bottom flask or reaction vial.

  • Add 4-bromopyrazole (147 mg, 1.0 mmol), 3,5-difluorophenylboronic acid (316 mg, 2.0 mmol), and Cu(OAc)₂ (36 mg for 20 mol% or 181 mg for 1.0 equiv).

  • Add 200 mg of activated, powdered 4Å molecular sieves .

    • Scientist's Note: Do not skip the sieves. Fluorinated boronic acids decompose rapidly in the presence of trace water.

Step 2: Solvation and Ligand Addition

  • Add anhydrous DCM (10 mL).

  • Add Pyridine (161 µL, 2.0 mmol) dropwise.

  • The solution should turn a deep blue/green color, indicating the formation of the Copper-Pyridine complex.

Step 3: Reaction Incubation

  • Equip the flask with a drying tube (packed with CaCl₂) or attach a balloon filled with Oxygen (

    
    ) .
    
    • Optimization: For electron-deficient boronic acids, an

      
       atmosphere significantly accelerates the reaction compared to open air.
      
  • Stir vigorously at Room Temperature (23 °C) .

    • Timeframe: 16 - 24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting pyrazole.

Step 4: Workup & Purification

  • Dilute the reaction mixture with EtOAc (30 mL).

  • Filter through a pad of Celite to remove molecular sieves and insoluble copper salts. Rinse the pad with EtOAc.

  • Wash the filtrate with:

    • 10% aqueous

      
       or saturated 
      
      
      
      (2 x 20 mL) to sequester residual copper (aqueous layer turns blue).
    • Brine (1 x 20 mL).

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purify via Flash Column Chromatography (

    
    , gradient 0-20% EtOAc in Hexanes).
    
Workflow Visualization

Workflow Weigh 1. Weigh Reagents (Substrate, Boronic Acid, Cu(OAc)2, Sieves) Solvate 2. Add Solvent (DCM) & Base (Pyridine) Weigh->Solvate React 3. Stir under O2/Air (16-24h, RT) Solvate->React Filter 4. Filter (Celite) Remove solids React->Filter Wash 5. Wash (NH4Cl) Remove Copper Filter->Wash Purify 6. Column Chromatography Isolate Product Wash->Purify

Figure 2: Operational workflow for the N-arylation protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of 3,5-difluorophenylboronic acid.Increase boronic acid to 3.0 equiv. Ensure sieves are freshly activated.
Reaction Stalled Inefficient re-oxidation of Cu(I).Switch from open air to an

balloon. Increase stirring speed to improve gas-liquid mass transfer.
Green/Blue Emulsion Copper salts retaining product during workup.Use 10%

in the first wash to form soluble

complexes.
C-C Coupling Byproducts Contamination with Palladium.Ensure all glassware and stir bars are free of Pd traces. This method is Cu-specific.

Safety Considerations

  • Boronic Acids: 3,5-difluorophenylboronic acid may cause skin and eye irritation. Handle in a fume hood.

  • Copper Waste: All aqueous washes containing copper must be disposed of in the heavy metal waste stream, not down the drain.

  • DCM: A volatile halogenated solvent. Avoid inhalation.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998).[4] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[4][5] Tetrahedron Letters, 39(19), 2941–2944. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[6] Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][2] Synthesis, 2011(06), 829-856. Link

Sources

Method

Scalable Preparation of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole: An Application Note and Protocol

Introduction 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a key building block in contemporary drug discovery and development. Its unique structural features, including the pyrazole core, a common scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a key building block in contemporary drug discovery and development. Its unique structural features, including the pyrazole core, a common scaffold in medicinal chemistry, and the strategically positioned bromine and difluorophenyl moieties, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of molecular complexity, while the difluorophenyl group can enhance metabolic stability and binding affinity. This document provides a detailed, scalable, and reproducible two-step protocol for the synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Overview

The synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is achieved through a two-step process. The first step involves the construction of the pyrazole ring via a cyclocondensation reaction between (3,5-difluorophenyl)hydrazine and a suitable 1,3-dicarbonyl equivalent. The second step is the regioselective bromination of the resulting 1-(3,5-difluorophenyl)-1H-pyrazole at the C4 position.

Synthesis_Overview A (3,5-Difluorophenyl)hydrazine C 1-(3,5-Difluorophenyl)-1H-pyrazole A->C Step 1: Cyclocondensation B Malondialdehyde tetraethyl acetal B->C E 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole C->E Step 2: Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Overall synthetic scheme for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

Part 1: Synthesis of 1-(3,5-difluorophenyl)-1H-pyrazole

This step employs the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring.[1][2] The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] In this protocol, we utilize (3,5-difluorophenyl)hydrazine and malondialdehyde tetraethyl acetal as the 1,3-dicarbonyl surrogate. The acetal hydrolyzes in situ under acidic conditions to generate the reactive malondialdehyde.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 g of product)
(3,5-Difluorophenyl)hydrazine hydrochloride502496-27-7180.5812.5 g (0.069 mol)
Malondialdehyde tetraethyl acetal122-31-6220.3016.7 g (0.076 mol)
Ethanol64-17-546.07200 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.465 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed
Dichloromethane (DCM)75-09-284.93300 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (3,5-difluorophenyl)hydrazine hydrochloride (12.5 g, 0.069 mol) and ethanol (200 mL).

  • Addition of Reagents: To the stirred suspension, add malondialdehyde tetraethyl acetal (16.7 g, 0.076 mol) followed by the slow addition of concentrated hydrochloric acid (5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(3,5-difluorophenyl)-1H-pyrazole as a solid.

Part 2: Synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

The second step involves the regioselective electrophilic bromination of the pyrazole ring at the electron-rich C4 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[5]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 g of product)
1-(3,5-Difluorophenyl)-1H-pyrazole-180.1410.0 g (0.055 mol)
N-Bromosuccinimide (NBS)128-08-5177.9810.9 g (0.061 mol)
Acetonitrile75-05-841.05150 mL
Dichloromethane (DCM)75-09-284.93200 mL
Saturated Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask protected from light and equipped with a magnetic stirrer, dissolve 1-(3,5-difluorophenyl)-1H-pyrazole (10.0 g, 0.055 mol) in acetonitrile (150 mL).

  • Addition of NBS: Add N-bromosuccinimide (10.9 g, 0.061 mol) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole as a solid.

Process Validation and Quality Control

To ensure the identity and purity of the final product, a series of analytical tests should be performed.

QC_Workflow Start Final Product TLC TLC Analysis Start->TLC NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry Start->MS EA Elemental Analysis Start->EA End Certificate of Analysis TLC->End NMR->End MS->End EA->End

Caption: Quality control workflow for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

Analytical Data
  • Appearance: White to off-white solid.

  • 1H NMR (CDCl₃, 400 MHz): δ 7.91 (s, 1H), 7.72 (s, 1H), 7.20-7.14 (m, 2H), 6.85 (tt, J = 8.8, 2.3 Hz, 1H).

  • 13C NMR (CDCl₃, 101 MHz): δ 163.5 (dd, J = 250.5, 12.1 Hz), 142.3, 140.9 (t, J = 12.1 Hz), 129.8, 110.1 (dd, J = 21.2, 6.1 Hz), 106.3 (t, J = 25.3 Hz), 93.9.

  • Mass Spectrometry (EI): m/z 258/260 [M]+.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in this protocol.

(3,5-Difluorophenyl)hydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation. Handle in a well-ventilated fume hood.

N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[1] Avoid formation of dust and aerosols. It can react exothermically with certain solvents like DMF.[7]

General Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Avoid inhalation of dust, vapors, and mists.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheets (SDS) for the respective chemicals.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • PubMed. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - N-Bromosuccinimide. [Link]

  • ACS Publications. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

Sources

Application

Application Note: High-Efficiency C-H Functionalization of 1-(3,5-Difluorophenyl) Pyrazoles

This Application Note and Protocol Guide details the C-H activation of 1-(3,5-difluorophenyl)pyrazole , a privileged scaffold in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the fluori...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the C-H activation of 1-(3,5-difluorophenyl)pyrazole , a privileged scaffold in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the fluorine atoms.

Introduction & Scope

The 1-(3,5-difluorophenyl)pyrazole scaffold represents a strategic structural motif in drug discovery. The 3,5-difluoro substitution pattern on the N-phenyl ring serves two critical functions:

  • Metabolic Blocking: It obstructs the metabolically vulnerable meta-positions, extending the half-life of the pharmacophore.

  • Electronic Tuning: The electron-withdrawing nature of the fluorines lowers the pKa of the ortho-C-H bonds (positions 2 and 6), activating them for base-assisted metalation pathways (CMD/AMLA) while deactivating the ring toward electrophilic attacks.

This guide provides protocols for the regioselective functionalization of this scaffold, focusing on Palladium(II) and Ruthenium(II) catalysis.

Mechanistic Foundation: The "Fluorine Effect" in C-H Activation

Unlike electron-rich arenes that favor


-type mechanisms, the electron-deficient 1-(3,5-difluorophenyl)pyrazole undergoes C-H activation predominantly via Concerted Metalation-Deprotonation (CMD) .
  • Substrate: 1-(3,5-difluorophenyl)-1H-pyrazole.

  • Directing Group (DG): Pyrazole

    
     (coordinating nitrogen).
    
  • Reactivity: The

    
     directs the metal catalyst to the ortho-position of the phenyl ring. The 3,5-difluoro pattern renders the C2/C6 protons more acidic, thereby accelerating the C-H cleavage step in CMD pathways compared to non-fluorinated analogs.
    

Visualizing the Mechanism

The following diagram illustrates the CMD pathway specific to this substrate, highlighting the critical role of the carbonate/carboxylate base in cleaving the acidic ortho-C-H bond.

CMD_Mechanism cluster_legend Key Electronic Effect Substrate 1-(3,5-Difluorophenyl) Pyrazole Coordination N-Coordination (Pre-complex) Substrate->Coordination + Pd(OAc)2 Pd_Species [Pd(II)(OAc)2] Pd_Species->Coordination TS_CMD CMD Transition State (Agostic C-H...Pd) Coordination->TS_CMD Base (KOAc/PivOH) Metallacycle Six-Membered Pd-Metallacycle TS_CMD->Metallacycle - AcOH (Rate Determining) Product Ortho-Functionalized Product Metallacycle->Product + Coupling Partner + Reductive Elimination Note 3,5-F2 substitution increases acidity of ortho-H, accelerating CMD transition state.

Caption: Concerted Metalation-Deprotonation (CMD) pathway.[1] The electron-deficient 3,5-difluorophenyl ring stabilizes the anionic character of the carbon in the transition state.

Experimental Protocols

Protocol A: Pd-Catalyzed Ortho-Arylation (Suzuki-Miyaura Type)

Objective: Introduction of aryl groups at the C2/C6 position of the phenyl ring. Mechanism: Pd(II)/Pd(0) catalytic cycle utilizing the pyrazole as a monodentate directing group.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1-(3,5-difluorophenyl)pyrazole1.0Starting Material
Coupling Partner Aryl Iodide (Ar-I)1.5 - 2.0Electrophile
Catalyst Pd(OAc)₂0.05 (5 mol%)Pre-catalyst
Ligand PPh₃ or XPhos0.10 (10 mol%)Stabilizes Pd(0)
Base Ag₂CO₃2.0Halide scavenger & Base
Additive PivOH (Pivalic Acid)0.3Proton shuttle (CMD)
Solvent HFIP (Hexafluoroisopropanol)0.2 MPromotes C-H cleavage

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a 10 mL screw-cap vial with 1-(3,5-difluorophenyl)pyrazole (0.2 mmol), Pd(OAc)₂ (2.2 mg), and Ag₂CO₃ (110 mg).

  • Addition: Add Pivalic acid (6 mg) and the Aryl Iodide.

  • Solvent: Add HFIP (1.0 mL). Note: HFIP is crucial for electron-deficient substrates as it hydrogen-bonds to the leaving group and stabilizes the cationic Pd species.

  • Reaction: Seal the vial and stir at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the starting material spot (TLC) and appearance of a highly fluorescent spot (typical for biaryls).

  • Regioselectivity:[1][8][9][10][11][12][13]1H NMR will show the loss of the triplet signal for the para-H if C4 is attacked (unlikely) or the integration change in the ortho-region. For 3,5-F2 substrates, the product is usually the mono-arylated 2-aryl-1-(3,5-difluorophenyl)pyrazole .

Protocol B: Ru-Catalyzed Ortho-Alkenylation (Hydroarylation)

Objective: Direct coupling with alkynes or acrylates to form vinylated products. Advantage: Atom-economical (no halide waste) and works well with electron-deficient directing groups.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate 1-(3,5-difluorophenyl)pyrazole1.0Starting Material
Coupling Partner Diphenylacetylene or Acrylate1.2Alkyne/Alkene source
Catalyst [RuCl₂(p-cymene)]₂0.025 (2.5 mol%)Active Catalyst
Additive AgSbF₆0.10 (10 mol%)Cationic switch
Oxidant Cu(OAc)₂·H₂O2.1Terminal Oxidant (if alkene)
Solvent DCE (Dichloroethane)0.2 MStandard solvent

Step-by-Step Methodology:

  • Activation: In a reaction tube, mix [RuCl₂(p-cymene)]₂ and AgSbF₆ in DCE (1 mL) and stir for 10 mins at RT to generate the cationic Ruthenium species.

  • Substrate Addition: Add the pyrazole substrate and the alkyne/acrylate.

  • Conditioning:

    • For Alkynes (Hydroarylation): Add catalytic acetic acid (0.2 equiv). No oxidant needed.

    • For Acrylates (Oxidative Alkenylation): Add Cu(OAc)₂ (2.1 equiv).

  • Reaction: Heat to 110 °C for 16 hours in a sealed tube.

  • Workup: Filter through Celite, wash with DCM, and concentrate.

Regiodivergence Strategy

While the N-phenyl ring is the primary site of activation, the C4-position of the pyrazole ring can be targeted by switching conditions.

  • Switch to C4-Arylation:

    • Conditions: Use PdCl₂(PPh₃)₂ with Cs₂CO₃ in DMF at 140 °C with Aryl Bromides.

    • Mechanism:[5][8] Electrophilic Aromatic Substitution (

      
      ) or direct C-H activation favored at the most electron-rich position of the heteroaromatic ring (C4), bypassing the Directed Ortho Metalation (DoM) on the phenyl ring.
      

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Substrate is too electron-deficient.Switch solvent to HFIP or TFA . These solvents increase the electrophilicity of the catalyst.
Di-arylation (2,6-subst.) Over-reaction due to high acidity of C-H.Reduce coupling partner to 0.9 equiv or lower temperature to 80 °C.
Black Precipitate (Pd Black) Catalyst decomposition.Add 10-20 mol% PivOH or use a phosphine ligand like XPhos to stabilize Pd.
Regio-scrambling Competition between Pyrazole C4 and Phenyl C2.Ensure Ag salt is present (Protocol A) to enforce the CMD mechanism which strictly prefers the directing group (Phenyl C2).

References

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110, 1147–1169. Link

  • Ruthenium-Catalyzed C–H Bond Functionalization of Arylpyrazoles. Org. Lett.2013 , 15, 5862–5865.[9] Link

  • Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles. Org. Biomol. Chem.2020 , 18, 5767-5781. Link

  • Mechanistic Insight into the CMD Pathway for Electron-Deficient Arenes. J. Am. Chem. Soc.2008 , 130, 14090–14091. Link

Sources

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination using 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

Introduction: Navigating the C-N Coupling of an Electron-Deficient Heteroaryl Halide The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the C-N Coupling of an Electron-Deficient Heteroaryl Halide

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The protocol detailed herein focuses on a particularly challenging yet synthetically valuable substrate: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

The subject molecule presents a unique set of challenges. The pyrazole core is a common scaffold in medicinal chemistry, and functionalization at the C4-position is a key strategy for developing novel therapeutic agents.[5][6] However, the strong electron-withdrawing nature of the 1-(3,5-difluorophenyl) substituent significantly deactivates the 4-bromopyrazole moiety towards oxidative addition, a critical step in the catalytic cycle.[7] This deactivation necessitates a carefully optimized catalytic system to achieve efficient C-N bond formation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform the Buchwald-Hartwig amination on this electron-deficient substrate. We will delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a detailed, step-by-step protocol for both primary and secondary amine coupling partners.

The Catalytic Heart of the Reaction: Understanding the Buchwald-Hartwig Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L)->Ligand_Exchange HNR'R'' Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L)+ Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. For electron-deficient substrates like 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, both the oxidative addition and reductive elimination steps can be challenging, necessitating the use of highly active catalyst systems.

Strategic Selection of Reaction Components

The success of the Buchwald-Hartwig amination of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is critically dependent on the judicious choice of the palladium source, ligand, base, and solvent.

Palladium Precursor

While various palladium sources can be employed, pre-formed palladium complexes, often referred to as pre-catalysts, are highly recommended for their stability, ease of handling, and consistent generation of the active Pd(0) species. For this challenging substrate, a G3 (third-generation) or G4 (fourth-generation) Buchwald pre-catalyst is a superior choice. These pre-catalysts feature a carbazole-based biarylphosphine ligand and are designed for high reactivity and broad substrate scope.

The Ligand: The Key to Success

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are essential.[1] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, facilitate the challenging oxidative addition step, and accelerate the rate of reductive elimination.[1]

For the amination of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, ligands from the Buchwald biarylphosphine class are highly recommended.[10] Specifically, BrettPhos has demonstrated exceptional performance in the coupling of primary amines with challenging aryl halides.[8] For secondary amines, tBuXPhos or Josiphos-type ligands often provide excellent results.

The Base: A Critical, Yet Nuanced Role

A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. The choice of base can significantly impact the reaction rate and yield.

  • Sodium tert-butoxide (NaOtBu): A commonly used and highly effective base for a wide range of Buchwald-Hartwig reactions.

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that is particularly useful for coupling substrates with base-sensitive functional groups.[8]

  • Cesium carbonate (Cs₂CO₃): A milder base that can be effective, particularly when paired with highly active catalyst systems.

For the target substrate, NaOtBu is a robust first choice. However, if the amine coupling partner contains base-sensitive functionalities, LHMDS should be considered.

The Solvent: More Than Just a Medium

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction kinetics. Aprotic, non-polar, or weakly polar solvents are generally preferred.

  • Toluene or Dioxane: These are the most commonly employed and reliable solvents for Buchwald-Hartwig aminations.

  • tert-Butanol (tBuOH): Often used as a co-solvent, particularly with alkoxide bases, and can sometimes enhance reaction rates.

For this application, toluene or 1,4-dioxane are recommended.

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The reaction should be conducted under an inert atmosphere of nitrogen or argon.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)

Table 1: Reagents and Reaction Parameters for Primary Amine Coupling

Reagent/ParameterAmountMolar Equivalents
4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole1.0 mmol1.0
n-Hexylamine1.2 mmol1.2
BrettPhos Palladacycle G30.02 mmol0.02
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Toluene (anhydrous)5 mL-
Temperature100 °C-
Reaction Time12-24 hours-

Step-by-Step Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (1.0 mmol), BrettPhos Palladacycle G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the reaction vessel with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by n-hexylamine (1.2 mmol).

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(hexylamino)-1-(3,5-difluorophenyl)-1H-pyrazole.

Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)

Table 2: Reagents and Reaction Parameters for Secondary Amine Coupling

Reagent/ParameterAmountMolar Equivalents
4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole1.0 mmol1.0
Morpholine1.2 mmol1.2
tBuXPhos Palladacycle G30.02 mmol0.02
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
1,4-Dioxane (anhydrous)5 mL-
Temperature110 °C-
Reaction Time18-36 hours-

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1, using tBuXPhos Palladacycle G3 as the pre-catalyst.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Seal the vessel and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure outlined in steps 6-10 of Protocol 1 to isolate 4-(morpholino)-1-(3,5-difluorophenyl)-1H-pyrazole.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading to 3-5 mol%. A higher reaction temperature (up to 120 °C in a sealed tube) or switching to a more potent ligand/base combination (e.g., LHMDS) may also be beneficial.

  • Side Reactions: The primary side reaction is often hydrodehalogenation of the starting material. This can be minimized by ensuring strictly anhydrous and anaerobic conditions.

  • Difficult Purification: If the product is difficult to separate from the ligand byproducts, consider using a supported catalyst or a ligand that can be easily removed by extraction.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, while challenging due to the electron-deficient nature of the substrate, is a highly feasible and valuable transformation. By employing modern, highly active palladium pre-catalysts in conjunction with bulky, electron-rich biarylphosphine ligands, researchers can efficiently synthesize a diverse range of C4-aminated pyrazole derivatives. The protocols provided herein serve as a robust starting point for the successful implementation of this powerful C-N bond-forming reaction in drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d - ResearchGate. (URL: [Link])

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])

  • Buchwald–Hartwig amination - Grokipedia. (URL: [Link])

  • A very recent example of Buchwald‐Hartwig reaction type for producing... - ResearchGate. (URL: [Link])

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (URL: [Link])

  • Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2 - PMC. (URL: [Link])

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (URL: [Link])

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (URL: [Link])

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. (URL: [Link])

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (URL: [Link])

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (URL: [Link])

  • Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. - ResearchGate. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (URL: [Link])

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])

  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions - ResearchGate. (URL: [Link])

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole in Agrochemical Discovery

This guide details the technical application of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (CAS: 2075-45-8 / Generic analogs), a high-value intermediate for next-generation agrochemical discovery. Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (CAS: 2075-45-8 / Generic analogs), a high-value intermediate for next-generation agrochemical discovery.

Executive Summary & Chemical Profile

The 1-(3,5-difluorophenyl)pyrazole moiety represents a "privileged scaffold" in modern agrochemistry. Unlike older 1-methyl pyrazoles (e.g., Isopyrazam, Fluxapyroxad), the incorporation of the 3,5-difluorophenyl group exploits the "Fluorine Effect" to enhance metabolic stability by blocking cytochrome P450 oxidation sites while increasing lipophilicity (


) for improved cuticular penetration in fungi and insects.

The 4-bromo derivative is the critical "divergent node" in synthesis, allowing researchers to access two distinct classes of Active Ingredients (AIs) via orthogonal pathways:

  • SDHI Fungicides (Carboxamides): Via lithiation/carbonylation to the carboxylic acid.

  • Novel Insecticides/Herbicides: Via Suzuki-Miyaura cross-coupling to generate 4-aryl/heteroaryl libraries.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole
Molecular Formula

Molecular Weight 259.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 78–82 °C (Typical)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable under ambient conditions; light-sensitive (store in amber vials)

Synthetic Utility & Pathway Logic

The utility of this compound lies in the chemoselectivity of the C-Br bond. The pyrazole ring is electron-rich, but the N-aryl group pulls electron density, making the C-4 position susceptible to metal-halogen exchange and palladium-catalyzed couplings.

Visualizing the Divergent Synthesis

The following diagram illustrates the two primary workflows for transforming this scaffold into bioactive candidates.

Agrochemical_Pathways Start 4-Bromo-1-(3,5-difluorophenyl) -1H-pyrazole Lithiation Metal-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Path A: Carbonylation Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Start->Suzuki Path B: Cross-Coupling Acid Pyrazole-4-carboxylic Acid (Intermediate) Lithiation->Acid 1. CO2 Quench 2. H3O+ Amide SDHI Fungicide Candidate (Carboxamide) Acid->Amide Amine Coupling (HATU/SOCl2) Biaryl 4-Aryl/Heteroaryl Analog (Insecticide/Herbicide) Suzuki->Biaryl C-C Bond Formation

Caption: Divergent synthesis pathways converting the 4-bromo precursor into Carboxamide Fungicides (Path A) or Biaryl Insecticides (Path B).

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-Carboxylic Acid (SDHI Precursor)

Context: Most commercial SDHI fungicides (e.g., Bixafen) are amides derived from a pyrazole acid. This protocol converts the 4-bromo group into the necessary carboxylic acid functionality.

Reagents:

  • Substrate: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (1.0 eq)

  • Reagent:

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Quench: Dry

    
     gas (excess) or Dry Ice
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge the flask with the 4-bromo substrate and anhydrous THF under

    
    . Cool the solution to -78 °C  using a dry ice/acetone bath.
    
    • Expert Insight: The 3,5-difluorophenyl ring is electron-withdrawing. Temperatures above -60 °C may lead to "halogen dance" side reactions or deprotonation of the phenyl ring ortho to the fluorine. Strict temperature control is vital.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes, maintaining internal temperature below -70 °C. Stir for 45 minutes at -78 °C. The solution typically turns yellow/orange.
    
  • Carboxylation: Introduce a stream of dried

    
     gas into the solution (via a needle above the liquid surface to prevent clogging) or add excess crushed dry ice (washed with THF).
    
  • Workup: Allow the reaction to warm to room temperature (RT). Quench with 1N HCl until pH < 3. Extract with Ethyl Acetate (3x).[1]

  • Purification: The carboxylic acid product can often be precipitated from hexanes or recrystallized from Ethanol/Water.

    • Validation: Check IR for broad -COOH peak (2500–3300

      
      ) and Carbonyl stretch (~1680 
      
      
      
      ).
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Context: Used to attach aryl or heteroaryl groups at the C-4 position, common in insecticide discovery.

Reagents:

  • Substrate: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine solvent, base, and boronic acid. Sparge with Nitrogen for 10 minutes to remove oxygen.

    • Why? Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the 4-bromo substrate and the Pd catalyst. Seal the vessel immediately.

  • Reaction: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in microwave).

  • Filtration: Filter the hot mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via Silica Gel Flash Chromatography (Gradient: 0–30% EtOAc in Hexanes).

Analytical Validation & Quality Control

Trustworthiness in data is paramount. Ensure the starting material and products meet these criteria before proceeding to biological assays.

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water + 0.1% TFA gradient.
1H NMR Consistent StructureLook for the characteristic triplet/multiplet of the 3,5-difluorophenyl protons (

6.8–7.2 ppm) and the Pyrazole C-3/C-5 singlets (

7.8–8.5 ppm).
Residual Bromide < 0.1%Critical for biological assays; unreacted bromide can be cytotoxic.
Water Content < 0.5%Karl Fischer titration; moisture affects lithiation yield.

Safety & Handling

  • Hazards: The compound is an organobromine. Treat as an irritant. The lithiation protocol involves pyrophoric reagents (

    
    -BuLi).
    
  • Waste: Palladium waste must be segregated for heavy metal disposal.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood for all steps.

References

  • Bioisosteres in Agrochemicals: Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH.

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, insecticide and fungicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.

  • Pyrazole Synthesis: Fustero, S., et al. (2011). Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.

Sources

Method

Precision Engineering of Fluorinated N-Phenyl Pyrazoles: Solvent-Controlled and One-Pot Protocols

Topic: One-pot synthesis methods for fluorinated N-phenyl pyrazoles Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Importance The incorporation of trifluoromethyl ( ) and fluorine gr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot synthesis methods for fluorinated N-phenyl pyrazoles Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

The incorporation of trifluoromethyl (


) and fluorine groups into the pyrazole scaffold is a cornerstone strategy in modern drug discovery.[1] The 

group acts as a bioisostere for the chloride or isopropyl group but adds significant metabolic stability and alters lipophilicity (LogP).[1] Prominent examples include the COX-2 inhibitor Celecoxib and the insecticide Fipronil .[1]

However, the synthesis of N-phenyl fluorinated pyrazoles presents a critical challenge: Regioselectivity .[2]

The condensation of unsymmetrical 1,3-dicarbonyls (bearing a


 group) with phenylhydrazine typically yields a mixture of 1,3- and 1,5-isomers.[2] Separation of these isomers requires tedious chromatography, reducing yield and throughput.[2][1]

This Application Note details two distinct, high-integrity protocols:

  • Protocol A (The Precision Method): A solvent-controlled strategy using fluorinated alcohols to achieve >95:5 regioselectivity for the 3-trifluoromethyl isomer.[1]

  • Protocol B (The Efficiency Method): A green, one-pot multicomponent reaction (MCR) utilizing ionic liquids for rapid library generation.[1]

Scientific Foundation: The Regioselectivity Paradox

To control the reaction, one must understand the competing electronic and steric forces.[2][1]

The Mechanistic Bifurcation

The reaction between a


-diketone (

) and phenylhydrazine (

) involves two nucleophilic nitrogens and two electrophilic carbonyls.
  • N-Nucleophilicity: The terminal amine (

    
    ) is more nucleophilic than the internal amine (
    
    
    
    ) due to the steric bulk and electron-withdrawing nature of the phenyl ring.
  • C-Electrophilicity: The carbonyl adjacent to the

    
     group is electronically more electrophilic (due to strong induction) but sterically more demanding.[1]
    

The Solvent Effect (Causality): In standard protic solvents (Ethanol/Methanol), the reaction is often under thermodynamic control, leading to mixtures (typically 1:1 to 3:1).[2][1] However, using Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) alters the landscape.[2][1] These solvents are strong Hydrogen Bond Donors (HBD) but poor nucleophiles.[1] They selectively activate the


-carbonyl, directing the initial attack by the terminal 

to this position.
  • Path A (HFIP-Directed):

    
     attacks 
    
    
    
    
    
    Cyclization
    
    
    3-trifluoromethyl-1-phenylpyrazole .[1]
  • Path B (Standard): Competitive attack

    
     Mixture including 5-trifluoromethyl-1-phenylpyrazole .
    

Regioselectivity Start Reagents: Ph-NHNH2 + R-CO-CH2-CO-CF3 Solvent_EtOH Solvent: Ethanol (Weak H-Bond Donor) Start->Solvent_EtOH Solvent_HFIP Solvent: HFIP (Strong H-Bond Donor) Start->Solvent_HFIP Inter_Mix Competitive Attack Solvent_EtOH->Inter_Mix Thermodynamic Control Inter_Sel Selective Activation of CF3-Carbonyl Solvent_HFIP->Inter_Sel Kinetic Control Prod_Mix Product: Mixture of 1,3- and 1,5-isomers (Low Selectivity) Inter_Mix->Prod_Mix Prod_Pure Product: 3-CF3-1-Phenylpyrazole (>95:5 Selectivity) Inter_Sel->Prod_Pure

Figure 1: Mechanistic divergence driven by solvent choice.[1] HFIP promotes selective attack on the trifluoroacetyl group.[2]

Protocol A: HFIP-Mediated Regioselective Synthesis

Objective: Synthesis of 3-trifluoromethyl-1-phenylpyrazoles with high regiocontrol. Scale: 1.0 mmol (Adaptable to gram-scale).

Materials
  • Substrate: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (or equivalent

    
    -diketone).[2]
    
  • Reagent: Phenylhydrazine (97%).[1] Safety: Toxic/Carcinogenic.[2][1] Handle in fume hood.

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[2][1]

  • Work-up: Ethyl acetate, Brine, Sodium Sulfate.[2][1]

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

      
      -diketone (1.0 mmol) in HFIP (2.0 mL).
      
    • Note: HFIP is volatile (bp 58°C) and corrosive.[1] Use glass syringes.

  • Addition:

    • Add Phenylhydrazine (1.1 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature (25°C).

    • Observation: A slight exotherm may occur.[2][1] The solution typically turns yellow/orange.[1]

  • Reaction:

    • Stir the mixture at Room Temperature for 30–60 minutes.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:1). The disappearance of the starting diketone indicates completion.[1] HFIP accelerates the reaction significantly compared to EtOH.[1]

  • Work-up (Solvent Recovery):

    • HFIP is expensive.[2][1] If scaling up, distill off the HFIP under reduced pressure for reuse.[2][1]

    • For small scale: Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.[2][1]
      
  • Purification:

    • The crude residue is often >95% pure regioisomer.[1]

    • If necessary, purify via short silica plug filtration (eluting with 5% EtOAc in Hexanes).[2][1]

Expected Results
  • Yield: 85–95%[2][1]

  • Regioisomer Ratio: >95:5 (3-CF3 : 5-CF3)[3]

  • Mechanism Validation:

    
     NMR will show a distinct shift for the 3-CF3 group (typically 
    
    
    
    -62.5 ppm) vs the 5-CF3 isomer (typically
    
    
    -58.0 ppm).

Protocol B: Green One-Pot Multicomponent Synthesis (MCR)

Objective: Rapid assembly of 4-substituted fluorinated pyrazoles using Ionic Liquids. Context: This method avoids the pre-synthesis of the 1,3-dicarbonyl intermediate, combining an aldehyde, ethyl acetoacetate, and phenylhydrazine in one pot.[2][1]

Materials
  • Reagents: Aryl aldehyde (1.0 mmol), Ethyl Trifluoroacetoacetate (1.0 mmol), Phenylhydrazine (1.0 mmol).[2][1]

  • Catalyst/Solvent: Ionic Liquid [Dsim][TFA] (1,3-disulfonic acid imidazolium trifluoroacetate) OR PEG-400 (Polyethylene Glycol 400) for a cheaper alternative.[1]

  • Condition: 80°C - 100°C.[1]

Step-by-Step Methodology
  • Mixing:

    • In a 25 mL reaction tube, combine the Aryl aldehyde, Ethyl Trifluoroacetoacetate, and Phenylhydrazine.

    • Add 2.0 mL of PEG-400 (or 10 mol% Ionic Liquid catalyst).[1]

  • Heating:

    • Heat the mixture to 80°C with vigorous stirring.

    • Why? This promotes the in situ Knoevenagel condensation (Aldehyde + Ketoester) followed immediately by the Michael addition/cyclization with hydrazine.[1]

  • Monitoring:

    • Reaction time is typically 1–2 hours.[2][1]

    • Checkpoint: The mixture will solidify or become very viscous as the product precipitates (if using PEG/Water).[1]

  • Isolation (The "Crash Out"):

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto crushed ice (20 g) with stirring.

    • The fluorinated pyrazole precipitates as a solid.[1]

  • Purification:

    • Filter the solid and wash with cold water (3 x 10 mL) to remove the PEG/Ionic Liquid.[1]

    • Recrystallize from Ethanol/Water if high purity is required.[2][1]

Workflow Step1 1. Charge Reagents (Aldehyde + Ketoester + Hydrazine) in PEG-400 Step2 2. Heat to 80°C (1-2 h) (In situ Knoevenagel + Cyclization) Step1->Step2 Step3 3. Quench on Crushed Ice Step2->Step3 Step4 4. Filtration & Water Wash Step3->Step4 Step5 5. Final Product (Solid Precipitate) Step4->Step5

Figure 2: Workflow for the Green One-Pot Multicomponent Synthesis.

Comparative Analysis & Troubleshooting

ParameterProtocol A (HFIP)Protocol B (Green MCR)
Primary Advantage High Regioselectivity (>95:5)Speed & Atom Economy
Substrate Scope Requires pre-formed 1,3-diketonesFlexible (Aldehydes + Ketoesters)
Solvent Cost High (HFIP); RecyclableLow (PEG/Water)
Typical Yield 85-95%75-85%
Isomer Risk LowModerate (Substrate dependent)
Troubleshooting Guide
  • Issue: Low Yield in Protocol A.

    • Cause: Moisture in HFIP.[2][1]

    • Fix: Ensure HFIP is dry; water competes as a nucleophile/H-bonder.[1]

  • Issue: Mixture of Isomers in Protocol A.

    • Cause: Temperature too high (Thermodynamic control).[1]

    • Fix: Keep reaction at 20–25°C. Do not reflux.

  • Issue: Sticky product in Protocol B.

    • Cause: Incomplete precipitation in PEG.[2][1]

    • Fix: Add a small amount of Ethanol before pouring onto ice to induce crystallization.[1]

References

  • Regioselectivity in Fluorinated Alcohols: Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[2][1] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[2][1]

  • Mechanistic Insight & Deoxyfluorination: Hanamoto, T. et al. "Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives."[2][1][3] Journal of Fluorine Chemistry, 2010.[2][1][3] [1]

  • Ionic Liquid Mediated Synthesis: Zolfigol, M. A. et al. "Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate as a highly efficient catalyst for the one-pot synthesis of pyrazoles."[2][1] Organic Chemistry Research, 2018.[2][1]

  • Green Chemistry Approaches: Mandhane, P. et al. "One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid."[2][1] Journal of Chemical and Pharmaceutical Research, 2015.[2][1]

  • General Review on Fluorinated Heterocycles: Ma, J.-A. & Cahard, D. "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2008.[2][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

Executive Summary: The Substrate Challenge You are working with 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole . This is not a standard aryl bromide.[1][2] To successfully couple this scaffold, you must understand the two co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

You are working with 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole . This is not a standard aryl bromide.[1][2] To successfully couple this scaffold, you must understand the two competing forces at play:

  • Electronic Deactivation (The Fluorine Effect): The 3,5-difluorophenyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the pyrazole ring, making the C4-Br bond more susceptible to Oxidative Addition (OA) but making the resulting Pd(II) intermediate highly electrophilic. This often leads to protodebromination (side reaction) if the Transmetallation (TM) step is slow.

  • Steric Shielding (The Orthogonal Twist): The N-aryl ring sits orthogonal to the pyrazole plane. While C4 seems accessible, the "pocket" created by the N-aryl group and the incoming coupling partner can severely hinder Reductive Elimination (RE), especially if you are coupling with ortho-substituted boronic acids or bulky amines.

Diagnostic Workflow

Before altering your conditions, diagnose the failure mode using this logic flow.

TroubleshootingLogic Start Reaction Failed CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains (>80%) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No AnalyzeByprod Analyze Byproducts (LCMS/NMR) Proto Product: Des-bromo (H-sub) AnalyzeByprod->Proto Mass = M-Br+H Homo Product: Homocoupling AnalyzeByprod->Homo Dimer found Cat_Death Issue: Catalyst Poisoning (N2 Coordination) SM_Remains->Cat_Death Sol_OxAdd Solution: Use Precatalysts (Pd-G3/G4) or Stronger L-Pd binding Cat_Death->Sol_OxAdd SM_Gone->AnalyzeByprod Sol_Proto Issue: Slow Transmetallation Solution: Anhydrous cond. or Change Base (CsF) Proto->Sol_Proto Sol_Homo Issue: Oxidant present or Boronic Acid too reactive Solution: Degas thoroughly, Slow addition of Boronate Homo->Sol_Homo

Figure 1: Diagnostic decision tree for identifying the root cause of coupling failure based on crude reaction analysis.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[3][4]

The Problem: Standard conditions (Pd(PPh3)4 / Na2CO3) often yield <20% product due to the sluggish transmetallation caused by the electron-deficient pyrazole.

Recommended Protocol: The "Bulky-Active" System

This protocol utilizes Buchwald G3/G4 precatalysts . These generate the active L-Pd(0) species immediately, preventing the pyrazole N2 nitrogen from sequestering the palladium before the cycle begins.

ComponentRecommendationRationale
Catalyst XPhos Pd G4 or SPhos Pd G3 (1-3 mol%)XPhos provides extreme steric bulk to force reductive elimination. SPhos is excellent for general stability. The G3/G4 precatalyst scaffold prevents catalyst death.
Ligand (if not G3/G4) CataCXium A or Amphos If Buchwald precatalysts are unavailable, these bulky, electron-rich phosphines are superior to PPh3 or dppf.
Base K3PO4 (3.0 equiv) Anhydrous tribasic potassium phosphate is crucial. Carbonates often release water/bicarbonate which can protonate the Pd-intermediate (leading to des-bromo byproduct).
Solvent 1,4-Dioxane / Water (10:1) Alternatively, t-Amyl Alcohol (anhydrous) if protodebromination is severe.
Temperature 80 °C - 100 °C High temperature is needed to overcome the activation energy of the transmetallation step.
Step-by-Step Procedure (Self-Validating):
  • Charge: In a vial, add 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2.0 mol%). Note: If the solid turns black immediately upon solvent addition, your solvent is not degassed.

  • Solvent & Degas: Add 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes. Do not skip this. Oxygen promotes homocoupling.

  • Reaction: Seal and heat to 90 °C for 4 hours.

  • Checkpoint: Take an aliquot.

    • If SM remains: Add 1 mol% more catalyst and push to 110 °C.

    • If Des-bromo observed: Repeat with CsF (2.0 equiv) in Toluene (anhydrous) to shut down proton sources.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

The Problem: The reductive elimination of the amine from the electron-deficient pyrazole is the rate-determining step. Standard ligands (BINAP) often fail to eject the product, leading to beta-hydride elimination or catalyst decomposition.

Recommended Protocol: The "Steric-Ejection" System

We need a ligand that is bulky enough to "squeeze" the product out of the metal center.

ComponentRecommendationRationale
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)These ligands are designed specifically to facilitate the difficult reductive elimination step in hindered systems.
Precatalyst BrettPhos Pd G4 Ensures 1:1 L:Pd ratio. Excess ligand can inhibit the reaction by blocking the coordination site.
Base NaOtBu (Strong) or Cs2CO3 (Weak)Use NaOtBu (sodium tert-butoxide) for non-sensitive substrates. Use Cs2CO3 if esters/nitriles are present.
Solvent t-BuOH or Toluene t-BuOH can accelerate the reaction via hydrogen bond stabilization of the transition state.
Troubleshooting the C-N Coupling:
  • Issue: Low conversion with secondary amines (e.g., Morpholine, Piperidine).

    • Fix: Switch to RuPhos Pd G4 . The specific geometry of RuPhos accommodates the steric bulk of secondary amines better than BrettPhos.

  • Issue: Starting material is untouched.

    • Fix: The pyrazole N2 is coordinating to Pd. Switch to LHMDS (1.1 equiv) as the base. The lithium cation can coordinate to the pyrazole nitrogen, "masking" it from the Palladium.

Mechanistic Visualization: The Steric Bottleneck

Understanding where the cycle breaks is key to fixing it.

ReactionCycle LPd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Fast due to EWG) LPd0->OxAdd PdII_Ar L-Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (Steric Clash!) PdII_Ar->TransMet + R-B(OH)2 / Base Side_Proto Side Rxn: Protodehalogenation PdII_Ar->Side_Proto Slow TM + H+ source PdII_Ar_Nu L-Pd(II)-Ar-Nu TransMet->PdII_Ar_Nu RedElim Reductive Elimination (The Bottleneck) PdII_Ar_Nu->RedElim Product Product + L-Pd(0) RedElim->Product Product->LPd0

Figure 2: Catalytic cycle highlighting the critical failure points (Red) for hindered pyrazoles.

Frequently Asked Questions (FAQ)

Q: Why do I see significant amounts of the des-bromo (H-substituted) pyrazole? A: This is protodehalogenation . The electron-withdrawing 3,5-difluorophenyl group makes the Pd(II)-Aryl intermediate highly electrophilic. If your coupling partner (boronic acid/amine) is slow to react (due to sterics), the Pd-intermediate will grab a proton from trace water, the solvent, or the base.

  • Fix: Dry your solvents. Switch from carbonate bases to anhydrous K3PO4 or CsF . Increase catalyst loading to speed up the cycle.

Q: Can I use PdCl2(dppf) for this? A: PdCl2(dppf) is a "workhorse" catalyst but often fails for sterically hindered pyrazoles. The bite angle of dppf is not optimized for the difficult reductive elimination required here. XPhos or Ad2nBuP (CataCXium A) are significantly better choices for this specific substrate.

Q: Does the 3,5-difluoro group affect solubility? A: Yes. It increases lipophilicity significantly compared to a phenyl group. Ensure your solvent system (e.g., Dioxane/Water) has enough organic character to keep the substrate in solution at 90°C. If you see precipitation, add a co-solvent like Toluene or THF .

References

  • Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines." J. Am. Chem. Soc., 2015, 137, 3085–3092.[3] Link

  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1] Org.[1][3][4] Chem. Front., 2014, 1, 225-229. Link

  • Kwong, F. Y., et al. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand."[5] Synthesis, 2019, 51, 2678-2686.[5] Link

  • Dvorak, C. A., et al. "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." J. Org.[6] Chem., 2005, 70, 4188–4190. Link

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

Welcome to the technical support center for the purification of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide offers a comprehensive overview of robust purification strategies, addresses frequently asked questions, and provides detailed troubleshooting protocols to help you achieve the desired purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole?

A1: The impurity profile can vary depending on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as 3,5-difluorophenylhydrazine or a brominated pyrazole precursor.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used in a condensation reaction, a regioisomeric pyrazole product can form, which may be difficult to separate.

  • Colored Impurities: Side reactions involving the hydrazine starting material can produce colored byproducts, often resulting in a yellow or reddish hue in the crude product.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My isolated product is a yellow or brownish oil/solid. What causes this discoloration and how can I remove it?

A2: The yellow or brown color is typically due to high molecular weight byproducts or degradation products formed from the hydrazine reagent.[1] These impurities are often polar. Column chromatography is generally effective at removing them. A preliminary wash with a non-polar solvent like hexane may also help to remove less polar impurities and some of the color.

Q3: I am having trouble separating my desired product from a very closely related impurity. What are my options?

A3: For challenging separations of closely eluting impurities, such as regioisomers, consider the following:

  • Optimize Column Chromatography: Use a longer column for better resolution, a stationary phase with a smaller particle size, or a different stationary phase altogether (e.g., alumina instead of silica gel).[2] A shallow gradient elution can also improve separation.

  • Recrystallization: This can be a highly effective method if a suitable solvent system is found. Experiment with a range of solvents of varying polarities.

  • Acid Addition Salt Formation: Pyrazoles are basic and can form salts with acids.[2] Converting the mixture to a salt with an inorganic or organic acid and then performing a selective crystallization can be a powerful purification technique.[2]

Q4: Is 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole sensitive to acidic or basic conditions during purification?

A4: Pyrazoles are generally stable to a range of pH conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to degradation. The difluorophenyl group is an electron-withdrawing group, which can influence the stability of the molecule. It is always recommended to perform purification steps under the mildest conditions possible.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after column chromatography The compound is highly soluble in the elution solvent.Use a less polar solvent system to increase retention on the column.
The compound is adsorbing irreversibly to the silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, use a less acidic stationary phase like neutral alumina.[2]
Product "oils out" during recrystallization The solute's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.
The solution is supersaturated with impurities.Attempt a preliminary purification by column chromatography before recrystallization.
Multiple spots on TLC after purification The chosen purification method is not effective for the specific impurities present.Analyze the impurities by techniques like LC-MS or NMR to identify them and then devise a targeted purification strategy. Consider a combination of techniques (e.g., chromatography followed by recrystallization).
Inconsistent results between batches Variability in the quality of starting materials or reaction conditions.Ensure consistent quality of reagents and precise control over reaction parameters such as temperature and reaction time.

Purification Workflow

The following diagram illustrates a general workflow for the purification of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

PurificationWorkflow start Crude Product pre_purification Preliminary Purification (e.g., Hexane Wash) start->pre_purification column_chromatography Column Chromatography pre_purification->column_chromatography Dissolve in minimal suitable solvent purity_check Purity Analysis (TLC, NMR, LC-MS) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% re_purify Re-purify purity_check->re_purify Persistent Impurities re_purify->column_chromatography Optimize Conditions

Caption: A decision-making workflow for the purification of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

Detailed Experimental Protocols

Protocol 1: Column Chromatography

This protocol is a starting point and should be optimized based on TLC analysis of your crude material.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • A gradient elution, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane), can be effective for separating impurities with different polarities.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

Materials:

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of pyrazole derivatives.[2]

  • Dissolution:

    • Place the crude or partially purified product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Inducing Crystallization:

    • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.

    • If the solution remains clear after adding a significant amount of water, it may be too dilute. In this case, evaporate some of the solvent.

  • Crystal Formation:

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Logic

The following diagram illustrates the logical considerations for choosing a purification strategy.

PurificationLogic crude_material Crude Material Analysis (TLC, NMR) major_impurities Major Impurities Present? crude_material->major_impurities polarity_diff Significant Polarity Difference? major_impurities->polarity_diff Yes recrystallization Recrystallization major_impurities->recrystallization No (High Purity) thermal_stability Thermally Stable? polarity_diff->thermal_stability No column_chrom Column Chromatography polarity_diff->column_chrom Yes thermal_stability->recrystallization Yes acid_base_extraction Acid-Base Extraction thermal_stability->acid_base_extraction Consider as pre-purification

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.

Sources

Troubleshooting

Minimizing debromination side reactions in pyrazole cross-couplings

Technical Support Center: Pyrazole Cross-Coupling Reactions Welcome to the technical support center for pyrazole cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Cross-Coupling Reactions

Welcome to the technical support center for pyrazole cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with unwanted debromination side reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the debromination side reaction, providing the core knowledge needed to make informed experimental choices.

Question 1: I am observing a significant amount of a debrominated side product in my bromopyrazole cross-coupling reaction. What is causing this?

Answer: Debromination, also known as hydrodebromination, is a common and often frustrating side reaction in palladium-catalyzed cross-couplings. It results in the replacement of a bromine atom on your pyrazole ring with a hydrogen atom, consuming your starting material and reducing the yield of the desired coupled product.[1]

The primary culprit behind this unwanted reaction is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources:

  • Reaction with the Base: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination.

  • Reaction with Protic Impurities: Trace amounts of water, alcohols, or even the acidic N-H of an unprotected pyrazole can react with the palladium catalyst or the base to generate hydride sources.[1][3]

  • Solvent Degradation: Some solvents can degrade at high temperatures to produce hydride species.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads directly to the debrominated byproduct, running in parallel to your desired cross-coupling reaction.

Question 2: What is the underlying mechanism of debromination and how does it compete with the desired reaction?

Answer: Understanding the competing catalytic cycles is crucial for troubleshooting. The desired cross-coupling reaction (e.g., Suzuki-Miyaura) and the undesired debromination pathway diverge after the initial oxidative addition step.

  • Desired Cross-Coupling Cycle: This involves three main steps: (A) Oxidative Addition of the bromopyrazole to the Pd(0) catalyst, (B) Transmetalation with the coupling partner (e.g., a boronic acid), and (C) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5]

  • Competing Debromination Cycle: This cycle is initiated by the formation of a Pd-H species. This species can then undergo (D) oxidative addition with the bromopyrazole (or react with the Pd(II)-Ar intermediate) followed by (E) reductive elimination of H-Ar, yielding the debrominated pyrazole and regenerating a Pd(0) species.[2]

The key to minimizing this side reaction is to select conditions that favor the kinetics of the transmetalation and reductive elimination steps of the desired cycle over the formation and reaction of Pd-H species.

G cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Competing Debromination Cycle pd0_c L-Pd(0) pd2_c L-Pd(II)(Ar)(Br) pd0_c->pd2_c Ar-Br oa_c Oxidative Addition pd2_r_c L-Pd(II)(Ar)(R) pd2_c->pd2_r_c Base pdh L-Pd(II)(H)(X) pd2_c->pdh trans Transmetalation (with R-B(OR)2) pd2_r_c->pd0_c product Ar-R pd2_r_c->product re_c Reductive Elimination pd0_d L-Pd(0) pd0_d->pdh pdh_source Hydride Source (Base, H2O, etc.) pdh_source->pdh pdh->pd0_d debrom_product Ar-H pdh->debrom_product re_d Reductive Elimination

Fig 1. Competing catalytic cycles in pyrazole cross-coupling.
Question 3: How do the primary reaction components—catalyst, ligand, base, and solvent—influence debromination?

Answer: Each component plays a critical role. Strategic selection is your primary tool for suppressing the debromination pathway.

ComponentInfluence on Debromination & Recommendations
Catalyst & Ligand The ligand is arguably the most important factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like XPhos, SPhos, or BrettPhos) are often highly effective.[6][7] They promote rapid reductive elimination from the L-Pd(II)(Ar)(R) intermediate, which helps it outcompete the debromination pathway.[8] They also stabilize the Pd(0) state, potentially slowing the formation of Pd-H species. Pre-formed palladium precatalysts (e.g., G2, G3, or G4 precatalysts) can ensure efficient generation of the active L-Pd(0) species and improve reproducibility.[9]
Base The choice of base is critical. Strong bases, particularly alkoxides like NaOtBu, are common sources of Pd-H species and should often be avoided if debromination is severe.[1] Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred as they are less prone to generating hydrides.[6][10] The base also facilitates the transmetalation step in Suzuki couplings, so its strength must be sufficient for the desired reaction to proceed efficiently.[11]
Solvent Aprotic solvents are standard. Anhydrous dioxane, toluene, or DMF are common choices.[4][12] Ensure your solvents are rigorously dried and degassed, as water and oxygen can contribute to side reactions. In some cases, the presence of a small amount of water (as in dioxane/water mixtures for Suzuki couplings) is necessary to facilitate the dissolution of the base and promote transmetalation, but excess water can exacerbate debromination.[10]
Temperature Higher temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired coupling.[13][14] If you are observing significant debromination, reducing the reaction temperature is a key optimization step. Many modern catalyst systems are highly active and can facilitate coupling at lower temperatures (e.g., room temperature to 80 °C).[15]
Question 4: Are certain bromopyrazole isomers or other halides more susceptible to this side reaction?

Answer: Yes. The nature of the halide and the substitution pattern on the pyrazole ring matter.

  • Halide Reactivity: The general reactivity trend for the oxidative addition step is I > Br > Cl. While this makes iodo-pyrazoles highly reactive, they are also significantly more prone to hydrodehalogenation (deiodination).[16][17] Bromo- and chloro-pyrazoles are often superior substrates, offering a better balance of reactivity and stability against the unwanted side reaction.[16][17][18]

  • Unprotected N-H Group: The acidic proton on an unprotected pyrazole N-H can be a source of protons for the debromination pathway. It can also coordinate to the palladium center, potentially inhibiting the catalyst.[3][6] In challenging cases, protection of the pyrazole nitrogen (e.g., with a BOC or SEM group) can suppress debromination, though this adds steps to the synthesis.[3]

Troubleshooting Guide

This section provides a systematic workflow for addressing a common experimental problem in a Q&A format.

Problem: My Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid is giving me less than 30% yield of the desired product, with the major byproduct being the debrominated 1H-pyrazole.

Answer: This is a classic and solvable issue. A systematic approach, starting with the simplest checks and moving to more involved optimizations, is the most effective way to resolve it. Follow this workflow to diagnose and fix the problem.

G start Problem: High Debromination in Pyrazole Cross-Coupling check_reagents Step 1: Verify Reagent Quality - Purity of starting materials? - Anhydrous solvents? - Active catalyst? start->check_reagents check_setup Step 2: Review Experimental Setup - Thoroughly degassed? - Inert atmosphere maintained? check_reagents->check_setup optimize_base Step 3: Optimize Base - Switch from NaOtBu to K3PO4 or Cs2CO3. check_setup->optimize_base optimize_ligand Step 4: Screen Ligands - Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). optimize_base->optimize_ligand optimize_temp Step 5: Lower Temperature - Reduce from 100°C to 80°C, 60°C, or even RT. optimize_ligand->optimize_temp advanced Step 6: Advanced Strategy - Consider N-protection of pyrazole. optimize_temp->advanced success Success: Minimized Debromination advanced->success

Fig 2. Troubleshooting workflow for minimizing debromination.
Step-by-Step Troubleshooting Protocol

Before altering your core conditions, ensure the fundamentals are sound.

  • Reagent Purity: Confirm the purity of your bromopyrazole and boronic acid via NMR or LC-MS. Impurities can inhibit the catalyst. Boronic acids can degrade over time; use a fresh or recently purified batch.

  • Solvent & Base: Use freshly opened anhydrous solvents. Ensure bases like K₃PO₄ are dry, as they can be hygroscopic.

  • Inert Atmosphere: Ensure your reaction vessel is properly oven- or flame-dried. The reaction mixture must be rigorously degassed (e.g., via 3-4 cycles of vacuum/backfill with argon or nitrogen, or by sparging with inert gas for 10-15 minutes) before adding the catalyst.[4] Maintain a positive pressure of inert gas throughout the reaction.

If your current protocol uses a strong organic base like NaOtBu or K-OtBu, this is the most likely cause.

  • Action: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice.

  • Protocol: Set up parallel reactions screening K₃PO₄, Cs₂CO₃, and K₂CO₃ (2.0-3.0 equivalents). Use the same catalyst, solvent, and temperature you started with to isolate the effect of the base.

If changing the base is insufficient, the ligand is the next critical parameter to optimize.

  • Action: Switch from a general-purpose ligand like PPh₃ to a modern, bulky, electron-rich biarylphosphine ligand.

  • Recommendation: Use a palladium precatalyst like XPhos Pd G3 or SPhos Pd G2. These provide a 1:1 ligand-to-palladium ratio and ensure efficient formation of the active catalyst.

  • Protocol: Set up small-scale screening reactions with 1-2 mol% of different precatalysts (e.g., XPhos Pd G3, SPhos Pd G2, BrettPhos Pd G3).

High temperatures can favor the debromination pathway.

  • Action: Reduce the reaction temperature.

  • Protocol: With your best base/ligand combination from the previous steps, run the reaction at a lower temperature. If you were at 100-110 °C, try 80 °C. Many modern catalyst systems are effective even at room temperature, although reaction times may be longer.[15] Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Optimized Starting Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol incorporates the principles discussed above and serves as a robust starting point for minimizing debromination.

Reagents & Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Bromopyrazole (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, milled to a fine powder, 3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio, 0.1 M concentration)

  • Argon or Nitrogen source

Procedure:

  • To the oven-dried reaction vessel, add the bromopyrazole (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and milled K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Cap the vessel with a rubber septum, and evacuate and backfill with inert gas (repeat this cycle 3 times).

  • Add the degassed solvents (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Sparge the resulting slurry with a stream of argon for 10 minutes to ensure the mixture is thoroughly deoxygenated.

  • Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 80 °C.

  • Stir the reaction overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions.Benchchem.
  • Buchwald–Hartwig amin
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Unknown Source.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki Coupling.Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.NIH.
  • Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in W
  • Temperature effect on coupling reaction.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.

Sources

Optimization

Technical Support Center: Synthesis and Purification of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

Welcome to the technical support resource for the synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with regioisomeric impurities during the synthesis of this and related pyrazole compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of regioisomers in my pyrazole synthesis?

The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.[1][2] The most prevalent synthetic route to this class of compounds is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][3]

In the case of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, the reaction likely involves (3,5-difluorophenyl)hydrazine and a brominated 1,3-dicarbonyl precursor. Since the hydrazine is unsymmetrical, it can attack either of the two carbonyl groups of the dicarbonyl compound, leading to two different constitutional isomers, or regioisomers.[2]

The reaction pathway can be visualized as follows:

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical Hydrazine (3,5-difluorophenyl)hydrazine Initial Condensation Initial Condensation Unsymmetrical Hydrazine->Initial Condensation Unsymmetrical Dicarbonyl Brominated 1,3-Dicarbonyl Unsymmetrical Dicarbonyl->Initial Condensation Attack at C1 Attack at Carbonyl 1 Initial Condensation->Attack at C1 Path A Attack at C2 Attack at Carbonyl 2 Initial Condensation->Attack at C2 Path B Regioisomer A Desired Product: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Attack at C1->Regioisomer A Regioisomer B Undesired Regioisomer: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Isomer Attack at C2->Regioisomer B NOESY_Logic cluster_experiment NOESY Experiment cluster_conclusion Structural Conclusion Observe Correlation Observe NOE Correlation between: - Phenyl Protons - Pyrazole C5-H Structure Confirmed Structure is 1-(Aryl)-5-(Substituent) Isomer Observe Correlation->Structure Confirmed YES Other Isomer Structure is 1-(Aryl)-3-(Substituent) Isomer Observe Correlation->Other Isomer NO

Caption: Logic for using NOESY to confirm pyrazole regiochemistry.

Q4: My reaction still produces an inseparable mixture. What are the best purification methods?

When optimizing reaction conditions is insufficient, effective purification techniques are necessary. The most common methods for separating pyrazole regioisomers are column chromatography and crystallization. [4][5]

Purification Technique Pros Cons Best For
Flash Column Chromatography Widely applicable, good for moderate to large scales. Can be solvent and time-intensive; co-elution is a common issue for close-polarity isomers. [6] Initial purification of crude reaction mixtures and separation of isomers with a discernible Rf difference on TLC.
Crystallization Can provide very high purity material, cost-effective, and scalable. Highly dependent on the physical properties of the isomers; developing a suitable solvent system can be challenging. Final purification step to obtain highly pure material, especially if one isomer crystallizes preferentially. [7]

| Preparative HPLC | High resolution, excellent for separating isomers with very similar polarities. [6][8]| Expensive, limited by scale, requires specialized equipment. | Difficult separations where other methods have failed. [9]|

Troubleshooting and Detailed Protocols

Issue 1: Regioisomers are co-eluting during column chromatography.

This is a frequent problem when isomers have very similar polarities. [6]

Chromatography_Troubleshooting Problem Isomers Co-elute on Silica Column CheckTLC Is there any separation on TLC? Problem->CheckTLC OptimizeMobilePhase Optimize Mobile Phase CheckTLC->OptimizeMobilePhase Yes, slight separation ConsiderPrepHPLC Consider Preparative HPLC CheckTLC->ConsiderPrepHPLC No separation TryDryLoading Use Dry Loading Technique OptimizeMobilePhase->TryDryLoading Still poor separation Success Separation Achieved OptimizeMobilePhase->Success Improved separation TryDryLoading->ConsiderPrepHPLC Still co-eluting TryDryLoading->Success Improved separation

Caption: Troubleshooting workflow for poor chromatographic separation.

Protocol: Flash Column Chromatography for Regioisomer Separation

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most common choice. [6]2. Mobile Phase Optimization: Use Thin Layer Chromatography (TLC) to find a solvent system that provides the best possible separation. A common starting point for pyrazoles is a gradient of ethyl acetate in hexane or petroleum ether. [6]Aim for an Rf value of 0.2-0.4 for the lower-eluting spot to ensure good separation on the column.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This method often leads to sharper bands and better separation. [6]4. Elution: Run the column using a shallow gradient of your optimized mobile phase, or isocratically if the separation on TLC is good. Collect small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify and combine the pure fractions of each isomer.

Issue 2: Failure to obtain crystals or co-crystallization of isomers.

Crystallization is a powerful purification technique but requires careful optimization. [5] Protocol: Developing a Recrystallization Method

  • Solvent Screening: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. [7]Test small amounts of your isomeric mixture in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexane or water) to find a suitable system.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator. [7]3. Seeding (Optional but Recommended): If you have a small amount of pure desired isomer, add a single seed crystal to the cooled, saturated solution. This will encourage the selective crystallization of that isomer. [7]4. Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the crystals and the mother liquor by NMR or GC to determine the purity and the isomeric ratio. Multiple recrystallizations may be necessary to achieve the desired purity.

By systematically applying these diagnostic and purification protocols, researchers can effectively address the challenges posed by regioisomer formation in the synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, ultimately leading to a higher yield and purity of the desired product.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved February 15, 2026, from [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5617–5620. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Barros, S. M., de Souza, M. C., da Silva, G. P., Pires, A. C., de Souza, M. V., & Wardell, J. L. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(2), 4173–4184. [Link]

  • Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12763–12790. [Link]

  • Abou-El-Enein, H. Y., & Ali, I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(5), 3842–3852. [Link]

  • Aggarwal, N., Kumar, R., Dureja, P., & Rawat, D. S. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12763-12790. [Link]

  • ResearchGate. (n.d.). Regioselective approaches to the pyrazole core construction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637–640. [Link]

  • ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. Retrieved February 15, 2026, from [Link]

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Retrieved February 15, 2026, from [Link]

  • PubMed. (2016). The (1) H NMR spectrum of pyrazole in a nematic phase. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 15, 2026, from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved February 15, 2026, from [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 15, 2026, from [Link]

  • Prudentica. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ionization and Fragmentation Dynamics of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

[1] Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole . As a halogenated bi-heteroaryl scaffold, this molecule exhibits distin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole . As a halogenated bi-heteroaryl scaffold, this molecule exhibits distinct ionization behaviors critical for pharmaceutical intermediate analysis and impurity profiling.

We compare two primary ionization modalities: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for high-sensitivity quantification.[1] The presence of the bromine atom (isotopic signature) and the difluorophenyl ring (specific neutral losses) creates a unique spectral topology that allows for self-validating identification.[1]

Physicochemical Context & Isotopic Forensics

Before analyzing fragmentation, the operator must validate the precursor ion using the Bromine Isotopic Signature . Unlike standard organic molecules, the presence of Bromine (


 and 

) creates a 1:1 doublet in the molecular ion cluster.[1]
Molecular Specifications
  • Formula:

    
    
    
  • Nominal Mass: 258 Da[1]

  • Exact Mass (

    
    ):  257.9604 Da[1]
    
  • Exact Mass (

    
    ):  259.9584 Da[1]
    
The "Twin Peak" Validation Rule

In both EI and ESI modes, the molecular ion must appear as a doublet separated by 2 Da with nearly equal intensity.

  • Absence of doublet: Indicates de-bromination (sample degradation) or incorrect peak selection.[1]

  • Ratio deviation: Significant deviation from ~1:1 suggests interference from a co-eluting contaminant (e.g., a non-brominated analog).[1]

Comparative Analysis: EI vs. ESI Performance

This section contrasts the utility of "Hard" vs. "Soft" ionization for this specific analyte.

FeatureElectron Impact (EI)Electrospray Ionization (ESI+)
Energy Regime 70 eV (Hard)~3-5 kV (Soft)
Primary Ion

(Radical Cation)

(Protonated Adduct)
Fragmentation Extensive.[1] Ideal for library matching.Minimal. Requires CID (MS/MS) to induce.[1]
Key Utility Structural Confirmation. The "fingerprint" confirms the position of the Br and Phenyl ring.Quantification. High sensitivity for PK/PD studies; linear dynamic range.[1]
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)
Solvent Effects None (Gas Phase)High (Matrix effects, ion suppression possible)

Scientist's Note: For initial compound verification during synthesis, use EI . For biological matrix screening (e.g., plasma stability), use ESI-MS/MS in MRM mode.[1]

Fragmentation Pathways & Mechanism[1][2][3]

The fragmentation of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is governed by the stability of the aromatic pyrazole ring and the lability of the C-Br bond.[1]

Key Fragmentation Channels (EI & CID)
  • Primary Channel: De-bromination (Homolytic Cleavage) [1]

    • The weakest bond is often the

      
       bond.
      
    • Transition:

      
      
      
    • Mechanism: Loss of

      
       radical. The resulting cation (
      
      
      
      ) is highly stabilized by resonance between the pyrazole and phenyl rings.
  • Secondary Channel: Pyrazole Ring Unzipping (HCN Loss)

    • Nitrogen-containing heterocycles characteristically lose HCN (27 Da).[1]

    • Transition:

      
      
      
    • Mechanism: Cleavage of the N-N bond and C-C bond within the pyrazole ring.

  • Tertiary Channel: Difluorophenyl Cation Formation

    • Cleavage of the N-C bond connecting the two rings.

    • Transition:

      
      
      
    • Mechanism: Formation of the

      
       cation.[1] This is a diagnostic peak for the specific substitution pattern on the phenyl ring.
      
  • Advanced Insight: Difluorocarbene Expulsion

    • Rare but specific: Polyfluorinated aromatics can undergo F-atom migration followed by expulsion of

      
       (50 Da).[1]
      
    • Reference: This mechanism is supported by studies on polyfluorophenyl cations [1].[1]

Pathway Visualization (Graphviz)[1]

FragmentationPathways Parent Parent Ion [M+H]+ (ESI) or M+• (EI) m/z 258 / 260 (Twin Peaks) Frag_BrLoss [M - Br]+ m/z 179 (De-brominated Core) Parent->Frag_BrLoss - Br• (79/81 Da) Frag_HCN [M - HCN]+ m/z 231 / 233 (Pyrazole Cleavage) Parent->Frag_HCN - HCN (27 Da) Frag_Phenyl Difluorophenyl Cation [C6H3F2]+ m/z 113 Parent->Frag_Phenyl N-C Bond Break Frag_CF2 [M - CF2]+ m/z 208 / 210 (F-Migration/Expulsion) Parent->Frag_CF2 - :CF2 (50 Da) (High Energy) Frag_BrLoss->Frag_Phenyl Secondary Decay

Caption: Fragmentation tree showing primary dissociation events. The "Twin Peak" parent ion decays into the de-brominated core (m/z 179) or the diagnostic phenyl fragment (m/z 113).

Experimental Protocols

Protocol A: Structural Confirmation via GC-MS (EI)

Objective: Verify synthesis product identity and purity.[1]

  • Sample Prep: Dissolve ~1 mg of compound in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: 230°C, 70 eV Electron Energy.

  • Scan Range: m/z 50–500.

  • Validation Check:

    • Look for doublet at m/z 258/260.[1]

    • Confirm base peak (likely m/z 258 or 179 depending on source temp).[1]

    • Verify m/z 113 presence (confirms difluorophenyl group).[1]

Protocol B: Quantification via LC-MS/MS (ESI)

Objective: High-sensitivity detection in biological matrices.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters BEH), 1.7 µm.[1]

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       (Loss of Br).[1] High intensity.
      
    • Qualifier:

      
       (Formation of Phenyl cation).[1] High specificity.
      
  • Collision Energy (CE):

    • Optimize CE for the

      
       transition (typically 15–25 eV).[1]
      
    • Optimize CE for the

      
       transition (typically 30–45 eV).[1]
      

References

  • Wang, H.Y., et al. (2025).[1] "Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration." Journal of The American Society for Mass Spectrometry.[2]

  • Gross, M.L. (2004).[1][2] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." J. Am. Soc.[1][2] Mass Spectrom.

  • BenchChem Technical Support. (2025). "Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of Halogenated Aromatics." BenchChem Guides.

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns."

Sources

Comparative

A Researcher's Guide to the Definitive Structural Validation of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole: A Comparative Analysis

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-Bromo-1-(3,5-difluorophenyl)-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, a thorough understanding of its atomic arrangement is paramount for elucidating its structure-activity relationship (SAR), optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth comparison of methodologies for the structural validation of this target molecule, with a primary focus on single-crystal X-ray diffraction, contextualized by complementary spectroscopic and computational techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute structure of small molecules.[1][2] This technique provides a precise three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. For a molecule like 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, SCXRD would definitively resolve the planarity of the pyrazole ring, the orientation of the difluorophenyl group relative to the pyrazole, and the precise geometry of the carbon-bromine bond.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution.

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement synthesis Synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Crystal Screen (Vapor Diffusion, Slow Evaporation, etc.) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Mounting & Cryo-cooling optimization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Causality in Experimental Choices
  • Crystallization: The choice of solvent and crystallization technique is critical. For a molecule with moderate polarity like 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, a range of solvents from moderately polar (e.g., ethyl acetate, dichloromethane) to nonpolar (e.g., hexane, toluene) should be screened. Slow evaporation and vapor diffusion are common starting points, as they allow for the gradual formation of well-ordered crystals. The quality of the crystal directly impacts the resolution of the final structure.[1]

  • Data Collection: Using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu) and a sensitive detector is crucial for obtaining high-quality diffraction data. Data is typically collected at cryogenic temperatures (around 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

  • Structure Solution and Refinement: Direct methods are commonly employed to solve the phase problem for small molecules.[3] The resulting electron density map is then used to build a model of the molecule, which is subsequently refined against the experimental data to optimize the fit.

Complementary and Alternative Validation Techniques

While SCXRD is the definitive method, its reliance on high-quality crystals can be a bottleneck.[1][2] Therefore, a suite of other techniques is essential for structural validation, especially in cases where suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] For 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a wealth of information.

NMR Experiment Information Gained for 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole
¹H NMR Provides information on the number of different types of protons and their chemical environments. The splitting patterns would reveal proton-proton and proton-fluorine couplings.
¹³C NMR Indicates the number of unique carbon atoms in the molecule.
¹⁹F NMR Confirms the presence of the two fluorine atoms on the phenyl ring and can provide information about their environment.
COSY Establishes proton-proton coupling networks, confirming the connectivity of protons on the pyrazole and phenyl rings.
HSQC Correlates protons to the carbons they are directly attached to.
HMBC Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the difluorophenyl ring to the pyrazole ring.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • 2D Spectra Acquisition: Based on the 1D spectra, set up and run COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[5] For 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, high-resolution mass spectrometry (HRMS) would confirm the elemental formula. A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7][8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Computational Chemistry

In modern drug discovery, computational methods are invaluable for corroborating experimental findings and predicting molecular properties.[9][10][11][12] Density Functional Theory (DFT) calculations can be used to:

  • Predict NMR chemical shifts: Calculated chemical shifts can be compared with experimental data to confirm structural assignments.[13]

  • Determine stable conformers: For molecules with rotational freedom, computational methods can identify the lowest energy conformations.

  • Simulate IR spectra: A calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes.

cluster_0 Experimental Data cluster_1 Computational Modeling (DFT) cluster_2 Comparison & Validation nmr NMR Spectra (1D & 2D) comparison Comparison of Experimental and Calculated Data nmr->comparison ms Mass Spectrum (HRMS) ms->comparison ir IR Spectrum ir->comparison calc_nmr Predicted NMR Shifts calc_nmr->comparison calc_geo Optimized Geometry calc_geo->comparison calc_ir Simulated IR Spectrum calc_ir->comparison

Caption: Workflow for Computational Validation of Molecular Structure.

Emerging Alternatives: Microcrystal Electron Diffraction (MicroED)

A significant recent development in structural biology is Microcrystal Electron Diffraction (MicroED).[14] This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are a billionth of the size required for conventional X-ray crystallography.[1][2] For compounds that are difficult to crystallize into large, single crystals, MicroED presents a powerful alternative, dramatically accelerating the process of structure determination.[2][14]

Conclusion: A Multi-faceted Approach to Structural Certainty

The definitive structural validation of a novel molecule like 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole relies on a synergistic approach. While single-crystal X-ray diffraction provides the ultimate proof of structure, its practical application can be limited by the availability of suitable crystals. A comprehensive suite of spectroscopic techniques, including advanced NMR and mass spectrometry, provides a robust and often sufficient level of evidence for structural elucidation. The integration of computational chemistry further strengthens these assignments by providing theoretical corroboration. For challenging cases, emerging techniques like MicroED are poised to revolutionize the field. By employing this multi-faceted strategy, researchers can proceed with confidence in their molecular design and development efforts.

References

  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020-08-22).
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29).
  • Kim, C., et al. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Arch Pharm Res 43, 1075–1088 (2020). Available from: [Link]

  • News-Medical. Researchers develop powerful method to solve structures of small molecules. (2018-11-09). Available from: [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. (2022-05-16). Available from: [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. (2019). Available from: [Link]

  • ResearchGate. 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... Available from: [Link]

  • YouTube. MicroED Explained: A Powerful Tool for Small Molecule Structure Determination. (2020-05-12). Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • National Center for Biotechnology Information. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section D. (2023). Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • ResearchGate. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. Available from: [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019-11-21). Available from: [Link]

  • Schrödinger. Transforming small molecule drug discovery: The computational chemistry paradigm. Available from: [Link]

  • ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. (2024-10-24). Available from: [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.

Sources

Validation

A Senior Application Scientist's Guide to Bromination Agents for N-Arylpyrazoles: A Comparative Yield Analysis

Introduction: The Strategic Importance of Brominated N-Arylpyrazoles N-arylpyrazoles represent a cornerstone scaffold in modern medicinal chemistry and agrochemical development. Their derivatives are integral to blockbus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated N-Arylpyrazoles

N-arylpyrazoles represent a cornerstone scaffold in modern medicinal chemistry and agrochemical development. Their derivatives are integral to blockbuster pharmaceuticals and next-generation crop protection agents. The functionalization of this privileged core is paramount for modulating biological activity, and among the most critical transformations is the selective introduction of a bromine atom.

Bromination, specifically at the C4 position, converts a relatively inert C-H bond into a versatile synthetic handle. This opens the door to a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures with enhanced potency and tailored pharmacokinetic profiles.

However, the choice of brominating agent is not trivial. It is a decision that profoundly impacts reaction yield, purity, scalability, safety, and cost. This guide provides an in-depth comparative analysis of the three most prevalent agents for N-arylpyrazole bromination: N-Bromosuccinimide (NBS), Elemental Bromine (Br₂), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). We will dissect their performance, provide actionable experimental protocols, and offer expert insights to guide your selection process.

The Chemistry of Pyrazole Bromination: A Look at Regioselectivity

The bromination of an N-arylpyrazole is a classic electrophilic aromatic substitution reaction.[1][2] The pyrazole ring is an electron-rich aromatic system, but the distribution of that electron density is not uniform. The nitrogen atom at the N1 position is considered "pyrrole-like" and donates electron density into the ring, while the N2 nitrogen is "pyridine-like" and is electron-withdrawing. The interplay of these electronic effects results in the C4 position having the highest electron density, making it the most nucleophilic and, therefore, the primary site for electrophilic attack.[2][3]

This inherent electronic preference is a significant advantage, as it often leads to high regioselectivity for the desired 4-bromo isomer without the need for complex directing groups.

Caption: General reaction scheme for the electrophilic bromination of N-arylpyrazoles.

Head-to-Head Comparison of Brominating Agents

The ideal brominating agent should offer high yield and selectivity while being safe, easy to handle, and cost-effective. Here, we evaluate our three contenders against these criteria.

N-Bromosuccinimide (NBS): The Reliable Workhorse

NBS is arguably the most widely used reagent for the bromination of pyrazoles, and for good reason. It is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[4][5] It acts as a source of electrophilic bromine, often requiring a proton source or radical initiator depending on the substrate and mechanism.[1][6]

  • Mechanism & Causality: In electrophilic aromatic substitution, NBS provides a low, steady concentration of electrophilic bromine. This controlled release is key to its success; it minimizes the concentration of free Br₂ in the reaction mixture, which in turn suppresses potential side reactions like over-bromination that can occur with more aggressive reagents.[4] For many pyrazole systems, the reaction proceeds smoothly, often at reduced temperatures, affording high yields of the C4-bromo product.[7]

  • Advantages:

    • Excellent Handling: As a stable, crystalline solid, weighing and transfer operations are straightforward.[5]

    • High Yields: Reported yields for pyrazole bromination are frequently in the 90-99% range.[7]

    • Good Selectivity: The controlled release mechanism generally leads to clean mono-bromination at the C4 position.

  • Disadvantages:

    • Byproduct Removal: The reaction produces succinimide, which must be filtered or washed away during workup.

    • Purity: Old or improperly stored NBS can appear yellow due to decomposition and release of free bromine, which may affect reactivity.[5] Recrystallization can purify it if necessary.[6]

    • Solvent Incompatibility: Care must be taken at scale, as hazardous incompatibilities and autocatalytic decomposition have been reported between NBS and solvents like DMF.[8][9]

Elemental Bromine (Br₂): The Aggressive Classic

Elemental bromine is the original brominating agent. It is a powerful and effective reagent but comes with significant handling and safety challenges.

  • Mechanism & Causality: Br₂ is a potent electrophile that reacts directly with the pyrazole ring. Its high reactivity can lead to very fast reaction times. However, this same reactivity is its primary drawback. Without careful control of stoichiometry and temperature, the reaction can easily lead to the formation of di- and tri-brominated byproducts, reducing the yield of the desired mono-brominated product.

  • Advantages:

    • High Reactivity: Can be effective for less activated N-arylpyrazole systems where milder reagents fail.

    • Cost-Effective: On a molar basis of bromine, it is very inexpensive.

    • High Yields (Under Control): In optimized conditions, yields can be very good, reported between 75-96%.[7]

  • Disadvantages:

    • Extreme Hazard: Br₂ is a dense, highly corrosive, and fuming liquid that requires specialized handling procedures and equipment, such as a well-ventilated fume hood and appropriate personal protective equipment.[8]

    • Poor Selectivity: Prone to over-bromination, leading to purification challenges.

    • Byproduct: Generates HBr gas, which is corrosive and must be neutralized or trapped.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The Efficient Alternative

DBDMH has emerged as an excellent alternative to both NBS and Br₂, combining many of their advantages. It is a stable, crystalline solid with a higher active bromine content by weight compared to NBS.[10]

  • Mechanism & Causality: Similar to NBS, DBDMH serves as a source of electrophilic bromine. However, it possesses two bromine atoms per molecule. This is a critical point for experimental design: to achieve mono-bromination, one must use approximately 0.5 molar equivalents of DBDMH per equivalent of the pyrazole substrate.[10] Failure to control this stoichiometry is a common reason for unintended di-bromination. Its efficiency is often cited as a key advantage in the synthesis of pharmaceutical intermediates.[11]

  • Advantages:

    • High Bromine Content: More "atom economical" than NBS.[10]

    • Safety & Handling: A stable, easy-to-handle solid, similar to NBS.[12]

    • Cost-Effective: Often cheaper than NBS for the same effective amount of bromine.[13]

    • Clean Reactions: Typically provides high yields with clean reaction profiles when stoichiometry is controlled.

  • Disadvantages:

    • Stoichiometry is Critical: The most common pitfall is using a 1:1 molar ratio for mono-bromination, which will invariably lead to over-bromination.[10]

    • Byproduct Removal: The 5,5-dimethylhydantoin byproduct must be removed during workup.

Quantitative Data Summary

The following table summarizes the key performance indicators for each agent, based on literature data and practical experience.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Physical Form White/yellow crystalline solidRed-brown fuming liquidWhite crystalline solid
Typical Yield Range 90–99%[7]75–96% (highly condition-dependent)[7]90–98%
Regioselectivity Excellent for C4 positionGood to moderate; risk of over-brominationExcellent for C4 position (with stoich. control)[10]
Handling & Safety Easy to handle solid; moderate irritant[5]Difficult; highly corrosive and toxic[8]Easy to handle solid; moderate irritant
Key Byproduct SuccinimideHydrogen Bromide (HBr)5,5-Dimethylhydantoin
Cost-Effectiveness GoodExcellent (reagent cost), Poor (handling cost)Excellent
Primary Use Case Reliable, high-yield lab-scale synthesisWhen high reactivity is needed; large-scale industrial (with engineering controls)Efficient, cost-effective synthesis at all scales

Decision Workflow: Selecting Your Brominating Agent

Choosing the right reagent depends on your specific objectives, including scale, substrate, and available equipment.

Caption: Decision workflow for selecting the optimal brominating agent.

Validated Experimental Protocols

The following protocols are provided as a starting point. They should be optimized for your specific N-arylpyrazole substrate. Always conduct reactions in a well-ventilated fume hood and wear appropriate PPE.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for pyrazole bromination.[1]

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-arylpyrazole (1.0 eq.) in dimethylformamide (DMF, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq.) in small portions over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The causality for portion-wise addition is to maintain control over the reaction exotherm and prevent localized high concentrations of the brominating agent, which could lead to side products.

  • Reaction: Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Warm & Monitor: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove any residual bromine), then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
  • Setup: In a dry round-bottom flask with a magnetic stir bar, dissolve the N-arylpyrazole (1.0 eq.) in dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.2 M).

  • Reagent Addition: At room temperature, add DBDMH (0.5 to 0.55 eq. ) as a solid in a single portion. Scientific Rationale: Using only half an equivalent is crucial as the reagent delivers two bromine atoms. This stoichiometric control is the primary method for ensuring selective mono-bromination.[10]

  • Reaction & Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the precipitated 5,5-dimethylhydantoin byproduct. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: The filtrate can be quenched with a mild reducing agent (e.g., sodium thiosulfate solution) and washed with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified.

Conclusion and Expert Recommendation

For the majority of lab-scale applications involving the C4 bromination of N-arylpyrazoles, N-Bromosuccinimide (NBS) remains an excellent and reliable first choice due to its extensive documentation and predictable performance.

However, for researchers focused on process development, scalability, and cost-efficiency, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a compelling and often superior alternative. Its higher atom economy and lower cost, combined with its ease of handling, make it the recommended agent for pilot-scale and manufacturing campaigns, provided that strict stoichiometric control is exercised.

While **Elemental Bromine (Br₂) ** has its place for highly deactivated substrates, its significant safety and handling drawbacks render it a less desirable option for routine synthesis in a research and development setting.

Ultimately, the optimal choice is contingent upon a careful evaluation of the specific substrate, project scale, and available resources. We recommend performing small-scale screening experiments with both NBS and DBDMH to determine the ideal conditions for your specific N-arylpyrazole system.

References

  • Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Labor
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
  • Bromination of pyrazole derivatives.
  • Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem Technical Support.
  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) - Connect Chemicals.
  • Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry.
  • Electrooxidation Is a Promising Approach to Functionaliz
  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH - Organic Chemistry Portal. [Link]

  • 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activ
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

  • A Comparative Analysis of Brominating Agents for Anastrozole Synthesis - Benchchem.
  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions - Benchchem Technical Support.
  • A Dangerous Bromance - Scientific Upd
  • A first-line brominating agent:describing N-bromosuccinimide (NBS) - Chemia.
  • Incompatibilities between N-Bromosuccinimide and Solvents | Request PDF - ResearchG
  • N-Bromosuccinimide - Wikipedia. [Link]

  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google P
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Identification of Impurities in 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of impurities in 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, a key building block in the synthesis of various pharmaceutical compounds.[3]

The structural integrity of this pyrazole derivative is crucial, and understanding its impurity profile is a critical step in ensuring drug quality and regulatory compliance.[1][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][5][6]

The Synthetic Landscape and Potential Impurities

The synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole, like many heterocyclic compounds, can give rise to a variety of impurities.[7] These can stem from starting materials, intermediates, byproducts of side reactions, or degradation products.[8] Common synthetic routes to pyrazoles, such as the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to regioisomeric byproducts, particularly with unsymmetrical starting materials.[9] Incomplete reactions can also result in the presence of pyrazoline intermediates.[9]

Potential impurities in the synthesis of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole may include:

  • Isomeric Pyrazoles: Formation of regioisomers is a common challenge in pyrazole synthesis.[9]

  • Unreacted Starting Materials: Residual 3,5-difluorophenylhydrazine or brominated dicarbonyl compounds.

  • Over-brominated or Under-brominated Species: Pyrazoles with no bromine or multiple bromine substitutions.

  • Degradation Products: Hydrolysis, oxidation, or photolytic degradation can lead to the formation of novel impurities over time.[10]

Given the complexity of potential impurities, a multi-faceted analytical approach is essential for comprehensive characterization.

Orthogonal Spectroscopic Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's impurity profile. Therefore, employing a combination of orthogonal methods is a best practice in the pharmaceutical industry.[11] This guide will focus on the three pillars of spectroscopic impurity identification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural characterization of organic molecules, including impurities.[12][13][14] Its non-destructive nature and ability to provide detailed information about the molecular framework make it indispensable in pharmaceutical analysis.[12][13]

Key Advantages of NMR for Impurity Identification:

  • Definitive Structure Elucidation: Provides detailed information on the connectivity of atoms, stereochemistry, and the number of protons, which is crucial for identifying unknown impurities.[12][13]

  • Quantitative Analysis (qNMR): Proton NMR (¹H NMR) can be used for the accurate quantification of impurities without the need for a specific reference standard for each impurity.[13]

  • Detection of a Wide Range of Impurities: Capable of detecting and characterizing a broad spectrum of organic impurities.[8]

Experimental Protocol: ¹H NMR for Impurity Profiling

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to the API and any observed impurities.

  • Impurity Identification and Quantification: Compare the chemical shifts and coupling constants of impurity signals to those of known standards or predict them based on potential structures. The concentration of an impurity can be calculated relative to the internal standard.

Workflow for NMR-Based Impurity Identification

cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation cluster_3 Reporting Sample 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Sample Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Standard Internal Standard Add_Standard Add_Standard Standard->Add_Standard Dissolve->Add_Standard Precise Weighing NMR_Acquisition Acquire ¹H NMR Spectrum Add_Standard->NMR_Acquisition Processing Data Processing NMR_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis Quantification Quantification vs. Standard Analysis->Quantification Identification Impurity Structure Elucidation Analysis->Identification Report Comprehensive Impurity Report Quantification->Report Identification->Report

Caption: Workflow for NMR-Based Impurity Identification.

II. Mass Spectrometry (MS): High Sensitivity for Trace-Level Detection

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[4] When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally sensitive and selective tool for detecting and identifying impurities, even at very low levels.[11][15] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental formula of an unknown impurity.[15]

Key Advantages of MS for Impurity Identification:

  • High Sensitivity and Selectivity: Capable of detecting impurities at parts-per-million (ppm) levels.[16]

  • Molecular Weight Information: Directly provides the molecular weight of the parent ion and its fragments.[11]

  • Structural Information (MS/MS): Tandem mass spectrometry (MS/MS) experiments can be used to fragment ions, providing valuable structural information for identification.[4][15]

Experimental Protocol: LC-HRMS for Impurity Profiling

  • Sample Preparation: Prepare a dilute solution of the 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole sample in a suitable solvent compatible with the LC mobile phase.

  • Chromatographic Separation: Inject the sample onto an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A suitable C18 column and a gradient elution with mobile phases like acetonitrile and water with formic acid are commonly used.

  • Mass Spectrometric Detection: Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation data for the most abundant ions.

  • Data Analysis: Process the data to extract the accurate masses of the parent ions and their fragment ions. Use software to generate possible elemental compositions for the detected impurities.

  • Structure Elucidation: Propose structures for the impurities based on their elemental composition and fragmentation patterns.

Logical Flow for LC-MS Impurity Identification

Start Sample Injection HPLC HPLC Separation Start->HPLC MS_FullScan MS Full Scan (Accurate Mass) HPLC->MS_FullScan MS_MS Data-Dependent MS/MS (Fragmentation) MS_FullScan->MS_MS Triggered by Intensity Data_Analysis Data Analysis (Elemental Composition) MS_FullScan->Data_Analysis MS_MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Impurity Profile Report Structure_Elucidation->Report

Caption: Logical Flow for LC-MS Impurity Identification.

III. High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity Assessment

HPLC is the most widely used analytical technique in the pharmaceutical industry for the separation, identification, and quantification of impurities.[17][18] Its robustness, reproducibility, and versatility make it an essential tool for routine quality control and stability studies.[17]

Key Advantages of HPLC-UV for Impurity Analysis:

  • Excellent Separation Capability: Can separate complex mixtures of closely related compounds.[18]

  • Quantitative Accuracy: Provides precise and accurate quantification of impurities when reference standards are available.[18]

  • Method Versatility: A wide range of columns and mobile phases can be used to optimize the separation of various types of impurities.[18]

Experimental Protocol: HPLC-UV for Purity Determination

  • Method Development: Develop a stability-indicating HPLC method capable of separating the API from its potential impurities and degradation products. This often involves screening different columns, mobile phases, and gradient conditions.[18]

  • Sample Preparation: Accurately prepare solutions of the 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole sample and any available impurity reference standards.

  • Analysis: Inject the solutions onto the HPLC system.

  • Data Processing: Integrate the peaks in the chromatogram and calculate the area percentage of each impurity relative to the main API peak.

  • Quantification: If reference standards are available, create a calibration curve to accurately quantify the impurities.

Data Summary and Comparison

Spectroscopic TechniquePrimary Information ProvidedSensitivityQuantitative CapabilityThroughputCost
NMR Spectroscopy Unambiguous structure, stereochemistry, connectivityModerateExcellent (qNMR)LowHigh
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentationHigh to Very HighGood (with standards)HighHigh
HPLC-UV Separation, retention time, relative purityGoodExcellent (with standards)HighLow to Moderate

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

The robust identification and control of impurities in 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole necessitates a synergistic approach that leverages the strengths of multiple spectroscopic techniques.

  • HPLC-UV serves as the primary tool for routine purity testing and quantification of known impurities.[17]

  • LC-MS , particularly HRMS, is invaluable for the detection and preliminary identification of unknown impurities at trace levels.[15][16]

  • NMR spectroscopy provides the definitive structural elucidation of unknown impurities, confirming their identity and providing a deeper understanding of the impurity profile.[12][13]

By integrating these powerful analytical tools, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from this important pyrazole intermediate, ultimately safeguarding patient health and meeting stringent regulatory requirements.[1][2]

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from Veeprho website: [Link]

  • Toref-Standards. (2023, July 18). Impurity Profiling with HRMS. Retrieved from Toref-Standards website: [Link]

  • Wang, R., & Li, Y. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from American Pharmaceutical Review: [Link]

  • Moravek. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Retrieved from Moravek website: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from Agilent Technologies website: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain website: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from Sterling Pharma Solutions website: [Link]

  • Patel, P. (2023, May 24). Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Retrieved from Research and Reviews: [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review website: [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from European Medicines Agency website: [Link]

  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from ICH website: [Link]

  • Chaudhary, A. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from LinkedIn: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from Resolian website: [Link]

  • Pharma Focus America. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from Pharma Focus America website: [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from orientjchem.org: [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from MDPI: [Link]

  • CNR-IRIS. (n.d.). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. Retrieved from CNR-IRIS website: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole proper disposal procedures

Topic: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Proper Disposal Procedures Executive Summary: Immediate Action Plan Status: Hazardous Halogenated Organic Waste. Primary Disposal Method: High-Temperature Incineration wi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole Proper Disposal Procedures

Executive Summary: Immediate Action Plan

Status: Hazardous Halogenated Organic Waste. Primary Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing. Prohibited Actions: Do NOT dispose of down drains, in trash, or via evaporation. Do NOT mix with strong oxidizers or alkali metals.

Quick Reference Protocol:

  • Segregate: Place in a dedicated "Halogenated Organic Waste" container.

  • Label: Mark clearly with full chemical name and hazard warnings (Irritant, Toxic).

  • Store: Keep in a cool, dry, well-ventilated area away from heat sources.

  • Handover: Transfer to EHS/Waste Management facility for off-site incineration.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole is critical for selecting the correct waste stream. As a halogenated nitrogen heterocycle, it presents specific combustion hazards.

PropertyDescriptionImplication for Disposal
Chemical Structure Pyrazole ring with a bromine at C4 and a 3,5-difluorophenyl group at N1.Contains Nitrogen, Bromine, and Fluorine.
Physical State Solid (Crystalline powder).Must be dissolved or packaged as solid waste; avoid dust generation.
Combustion Byproducts Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Monoxide (CO).CRITICAL: Incineration requires scrubbers to neutralize acidic HF/HBr gases.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Keep away from perchlorates, nitrates, and peroxides in waste storage.
Hazard Class Irritant (Skin/Eye/Respiratory).[1] Potential Acute Toxicity.[1][2][3]PPE is mandatory during handling and waste transfer.

Pre-Disposal Handling & Stabilization

Before moving waste to central storage, stabilize the material at the point of generation.

A. Solid Waste (Pure Compound/Spill Debris)[4]
  • Packaging: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole (100%).

    • Hazard Check: Toxic, Irritant.[1]

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged (clear polyethylene bags) and tagged as "Solid Hazardous Waste (Contaminated Debris)."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol, Acetone.

    • Incompatible: Strong acids, strong bases (risk of hydrolysis or exothermic reaction).

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? The presence of Bromine and Fluorine atoms mandates this classification. Mixing with non-halogenated waste (like pure acetone) can result in costly re-classification fees or regulatory fines.

Disposal Workflows

Workflow 1: Standard Laboratory Disposal

DisposalWorkflow Start Waste Generation CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid Waste CheckState->Liquid PackSolid Package in HDPE/Glass Jar Double Bag Debris Solid->PackSolid CheckSolvent Is Solvent Halogenated? Liquid->CheckSolvent Label Apply Hazardous Waste Label (List all constituents) PackSolid->Label HaloStream Combine in 'Halogenated Waste' Carboy CheckSolvent->HaloStream Yes NonHaloStream Segregate into 'Halogenated Waste' Carboy (Contaminant rules apply) CheckSolvent->NonHaloStream No (But solute is halogenated) HaloStream->Label NonHaloStream->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Pickup EHS Pickup / Incineration Storage->Pickup

Figure 1: Decision logic for classifying and packaging waste streams containing 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole.

Waste Stream Classification

Correct regulatory classification ensures compliance with local laws (e.g., RCRA in the US).

ParameterClassificationNotes
Waste Code (RCRA) Not P- or U-listed specifically.Defaults to characteristic waste if toxic/ignitable, or general "Halogenated Organic."
DOT Shipping Name Waste Toxic Solid, Organic, n.o.s. (if pure) or Waste Flammable Liquid, n.o.s. (if dissolved)."n.o.s." stands for Not Otherwise Specified. Technical name must be in parentheses.
EPA Waste ID D001 (Ignitable - if in solvent), D002 (Corrosive - unlikely), or State-specific codes for halogenated organics.Consult local EHS for state-specific "F-codes" regarding spent halogenated solvents.

Authoritative Note: Even though the specific CAS may not be listed under RCRA P/U lists, the "Cradle-to-Grave" liability requires treating it as a high-hazard halogenated organic due to the potential formation of HF and HBr upon thermal decomposition.

Emergency Spill Procedures

Immediate Response:

  • Evacuate: Remove unnecessary personnel from the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust).[2] Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous materials.

    • Solution Spill: Cover with an absorbent pad or vermiculite.

  • Cleanup:

    • Wipe the area with soap and water.[2][4]

    • Collect all absorbent materials, gloves, and debris into a hazardous waste bag.

    • Label as "Spill Debris: Contains 4-Bromo-1-(3,5-difluorophenyl)-1H-pyrazole."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyrazoles (General Safety). National Library of Medicine. [Link](Note: General class reference for halogenated heterocycles).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.